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  • Product: Furafylline-d3
  • CAS: 149981-47-5

Core Science & Biosynthesis

Foundational

Furafylline-d3: A Technical Guide to CYP1A2 Mechanism-Based Inhibition and Bioanalytical Applications

Executive Summary Furafylline is universally recognized in pharmacokinetics as a potent, highly selective, mechanism-based inhibitor (MBI) of human Cytochrome P450 1A2 (CYP1A2)[1]. Its deuterated isotopologue, Furafyllin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furafylline is universally recognized in pharmacokinetics as a potent, highly selective, mechanism-based inhibitor (MBI) of human Cytochrome P450 1A2 (CYP1A2)[1]. Its deuterated isotopologue, Furafylline-d3 , serves a dual purpose in modern drug development. Mechanistically, it acts as a critical chemical probe used to elucidate the exact catalytic pathways of CYP1A2 suicide inhibition through the kinetic isotope effect[2]. Bioanalytically, it is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of furafylline in complex biological matrices via LC-MS/MS[3].

This whitepaper provides an in-depth analysis of the chemical properties of Furafylline-d3, the causality behind its mechanistic behavior, and self-validating experimental protocols for its application in time-dependent inhibition (TDI) assays and mass spectrometry.

Chemical and Physical Properties

Furafylline-d3 is synthesized by replacing the three hydrogen atoms on the C-8 methyl group of the xanthine core with deuterium. This specific isotopic substitution is not arbitrary; it targets the exact site of enzymatic oxidation, allowing researchers to uncouple binding affinity from catalytic turnover[4].

Table 1: Chemical and Physical Profile of Furafylline-d3

PropertySpecification
Chemical Name 3-(2-Furanylmethyl)-1,8-dimethyl-1H-purine-2,6-dione-d3
CAS Number 149981-47-5
Molecular Formula C₁₂H₉D₃N₄O₃
Molecular Weight 263.27 g/mol
Target Enzyme Cytochrome P450 1A2 (CYP1A2)
Mechanism of Action Mechanism-Based (Suicide) Inactivator
Primary Applications LC-MS/MS Internal Standard; Mechanistic Probe

Mechanistic Role: Elucidating CYP1A2 Suicide Inhibition

Mechanism-based inactivation requires the target enzyme to actively metabolize the inhibitor into a highly reactive electrophilic intermediate, which subsequently forms a covalent bond with the enzyme's active site[4].

Initial hypotheses suggested that CYP1A2 oxidized the furan ring of furafylline. However, the use of Furafylline-d3 proved otherwise. Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, breaking it requires more activation energy. When researchers evaluated Furafylline-d3, they observed a primary Kinetic Isotope Effect (KIE) of approximately 2.0 on the inactivation rate constant ( kinact​ ), while the binding affinity ( KI​ ) remained unchanged[2].

This causal relationship definitively proved that the rate-limiting step of CYP1A2 inactivation is the oxidation of the C-8 methyl group, which generates a reactive imidazomethide intermediate that covalently binds to the enzyme and permanently terminates its activity[4].

MBI_Pathway Fura Furafylline-d3 (C-8 CD3 Group) Complex Enzyme-Substrate Complex Fura->Complex CYP CYP1A2 Enzyme CYP->Complex Ox C-8 Methyl Oxidation (Rate Limiting Step) Complex->Ox NADPH, O2 Inter Imidazomethide Intermediate (Reactive Electrophile) Ox->Inter Kinetic Isotope Effect (kH/kD ≈ 2.0) Adduct Covalent Adduct (Irreversible Inactivation) Inter->Adduct Active Site Binding (Suicide Inhibition) Metab 8'-Methyl Carbinol (Stable Metabolite) Inter->Metab H2O Quenching (Escape Pathway)

Mechanistic pathway of CYP1A2 inactivation by Furafylline-d3, highlighting the rate-limiting step.

Table 2: Comparative Kinetic Parameters for CYP1A2 Inactivation

ParameterFurafylline (Unlabeled)Furafylline-d3 (Deuterated)Mechanistic Implication
Max Inactivation Rate ( kinact​ ) 0.87 min⁻¹~0.435 min⁻¹ kH​/kD​≈2.0 confirms C-8 oxidation is rate-limiting[2].
Inhibitor Concentration ( KI​ ) 23 µM23 µMIsotopic substitution does not alter active site binding affinity[2].
Partition Ratio 3 - 6~ 5.0 - 7.6Highly efficient inactivation; very few turnover events escape as metabolites[4].

Bioanalytical Application: LC-MS/MS Internal Standardization

In quantitative bioanalysis, matrix effects (such as ion suppression or enhancement in the electrospray ionization source) can severely compromise data integrity. Furafylline-d3 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) because it shares identical chromatographic retention times and ionization efficiencies with unlabeled furafylline[3].

By spiking Furafylline-d3 into the biological sample at the very beginning of the extraction process, any physical loss during sample preparation or signal fluctuation during MS detection affects the analyte and the IS equally. The mass spectrometer distinguishes them by a +3 Da mass shift in Multiple Reaction Monitoring (MRM) mode, allowing the ratio of their peak areas to provide absolute, matrix-independent quantification[3].

LCMS_Workflow S1 Biological Sample S2 Spike IS (Furafylline-d3) S1->S2 S3 Protein Precipitation S2->S3 S4 LC Separation (Co-elution) S3->S4 S5 ESI-MS/MS (MRM) S4->S5 S6 Quantification (Analyte/IS Ratio) S5->S6

LC-MS/MS workflow utilizing Furafylline-d3 as a stable isotope-labeled internal standard.

Self-Validating Experimental Protocols

Protocol A: In Vitro CYP1A2 Time-Dependent Inhibition (IC50 Shift Assay)

This assay discriminates between reversible and time-dependent inhibition (TDI) by evaluating the shift in IC50 values following a pre-incubation phase with the required cofactor, NADPH[5].

Causality: Because furafylline is a mechanism-based inhibitor, it requires catalytic turnover by CYP1A2 to form the reactive intermediate[1]. Pre-incubating the compound without NADPH prevents this turnover, capturing only reversible binding. Pre-incubating with NADPH allows the suicide inhibition to occur, resulting in a significantly lower apparent IC50.

  • Reagent Preparation: Prepare pooled Human Liver Microsomes (HLMs) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock of furafylline in DMSO[6].

  • Pre-Incubation Phase: Aliquot HLMs into two sets of tubes. Add furafylline across a concentration gradient (0.1 µM to 25 µM).

    • Set 1 (Minus NADPH): Add buffer.

    • Set 2 (Plus NADPH): Add an NADPH regenerating system. Incubate both sets at 37°C for 30 minutes[5].

  • Substrate Addition: Initiate the remaining enzyme activity by adding phenacetin (a specific CYP1A2 probe substrate) to all tubes[6]. Incubate for an additional 15 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing Furafylline-d3 as the internal standard[7].

  • Data Analysis: Calculate the IC50 for both sets. A fold-shift ≥1.5 between the Minus NADPH and Plus NADPH conditions confirms time-dependent inhibition[5].

Self-Validation Checkpoint: The assay must include a strictly reversible CYP1A2 inhibitor (e.g., fluvoxamine) as a negative control. If the negative control exhibits an IC50 shift ratio >1.5 , it indicates non-specific thermal degradation of the enzyme during pre-incubation, invalidating the entire assay run[7].

Protocol B: LC-MS/MS Quantification using Furafylline-d3

This protocol ensures the accurate quantification of furafylline in human plasma.

Causality: Protein precipitation (PPT) is a harsh extraction method that can lead to variable analyte recovery. Spiking the SIL-IS prior to PPT ensures that the recovery ratio remains perfectly constant, normalizing any extraction inefficiencies[3].

  • Sample Spiking: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of Furafylline-d3 working solution (100 ng/mL) to all wells except matrix blanks.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to crash the plasma proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean analytical plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Monitor the specific MRM transitions for Furafylline and Furafylline-d3 in positive ESI mode.

Self-Validation Checkpoint: The absolute peak area of the Furafylline-d3 internal standard must remain within ±15% across all unknown biological samples compared to the calibration standards. A deviation beyond this threshold flags severe matrix suppression or an extraction failure, triggering automatic sample reinjection[3].

References

  • Characterization of the inhibition of P4501A2 by furafylline Source: PubMed (National Institutes of Health) URL:[Link]

  • High-throughput Miniaturization of Cytochrome P450 Time-dependent Inhibition Screening Using the Echo 525 Liquid Handler Source: Beckman Coulter Life Sciences URL:[Link]

  • Cyprotex CYP Time Dependent Inhibition (IC50 shift) Fact Sheet Source: Evotec URL:[Link]

  • Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate Source: PubMed (National Institutes of Health) URL:[Link]

  • Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline Source: PubMed (National Institutes of Health) URL:[Link]

  • Selection of Internal Standards for LC-MS/MS Applications Source: Cerilliant (MilliporeSigma) URL:[Link]

Sources

Exploratory

Synthesis and Purification of Furafylline-d3: A Comprehensive Technical Guide for CYP1A2 Research

Executive Summary Stable isotope-labeled (SIL) standards are the cornerstone of quantitative bioanalysis in modern drug development. Furafylline-d3 (CAS: 149981-47-5) is the deuterated analog of furafylline, a potent and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stable isotope-labeled (SIL) standards are the cornerstone of quantitative bioanalysis in modern drug development. Furafylline-d3 (CAS: 149981-47-5) is the deuterated analog of furafylline, a potent and highly selective inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme[1]. This technical whitepaper provides an in-depth, causality-driven methodology for the de novo synthesis, purification, and analytical validation of Furafylline-d3, designed specifically for Application Scientists and DMPK (Drug Metabolism and Pharmacokinetics) researchers requiring high-purity internal standards for LC-MS/MS workflows.

Introduction & Pharmacological Relevance

Furafylline (1,8-dimethyl-3-(2-furanylmethyl)-1H-purine-2,6-dione) is a methylxanthine derivative originally investigated as a long-acting alternative to theophylline for asthma management[2][3]. Today, its primary utility lies in in vitro pharmacology as a mechanism-based, irreversible inhibitor of CYP1A2 (IC50 ≈ 0.07 μM)[1]. Because CYP1A2 is responsible for the oxidative metabolism of numerous xenobiotics (e.g., caffeine, phenacetin), furafylline is universally employed in drug-drug interaction (DDI) screening assays.

The synthesis of Furafylline-d3 involves the specific incorporation of a trideuteromethyl group at the C8 position of the xanthine core[4]. This isotopic labeling increases the molecular weight by 3 Da, allowing mass spectrometers to easily differentiate the internal standard from the endogenous or experimental analyte without altering the compound's binding kinetics or chromatographic retention time.

CYP1A2_Inhibition Fura Furafylline-d3 (Mechanism-Based Inhibitor) CYP Human CYP1A2 Enzyme Fura->CYP Irreversible Binding Met Oxidized Metabolites (e.g., Paraxanthine) CYP->Met Oxidation (Blocked) Sub CYP1A2 Substrates (e.g., Caffeine, Phenacetin) Sub->CYP Binds Active Site

Mechanism-based inhibition of human CYP1A2 by Furafylline-d3, preventing substrate oxidation.

Retrosynthetic Analysis & Chemical Strategy

The construction of the xanthine scaffold is classically achieved via the Traube Purine Synthesis , a robust methodology developed in 1900 that sequentially builds the pyrimidine and imidazole rings[5][6].

To synthesize Furafylline-d3 (3-(furan-2-ylmethyl)-1-methyl-8-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione)[4], the strategic disconnection occurs at the imidazole ring. The synthesis dictates starting with a functionalized uracil derivative and introducing the isotopic label during the final cyclization step. This late-stage labeling minimizes the loss of expensive deuterated reagents.

Traube_Synthesis Urea 1-Methyl-3-(furan-2-ylmethyl)urea + Cyanoacetic Acid Uracil 6-Amino-1-methyl-3- (furan-2-ylmethyl)uracil Urea->Uracil Condensation (Ac2O, Heat) Nitroso 5-Nitroso-6-amino Intermediate Uracil->Nitroso Nitrosation (NaNO2, AcOH) Diamino 5,6-Diaminouracil Derivative Nitroso->Diamino Reduction (Na2S2O4) Amide Deuterated Amide Intermediate Diamino->Amide Isotope Labeling (CD3COCl, Pyridine) Product Furafylline-d3 (Target Compound) Amide->Product Cyclization (NaOH, Heat)

Step-by-step Traube purine synthesis pathway for the generation of Furafylline-d3.

Step-by-Step Experimental Protocol: Synthesis

Note: The following protocols are designed with self-validating checkpoints. Causality is provided for all critical reagent choices to ensure reproducibility.

Step A: Preparation of the 5,6-Diaminouracil Precursor
  • Nitrosation: Dissolve 6-amino-1-methyl-3-(furan-2-ylmethyl)uracil (10 mmol) in a 10% aqueous acetic acid solution and cool to 0–5°C. Slowly add a stoichiometric excess of sodium nitrite (12 mmol) dissolved in water.

    • Causality: The C5 position of the uracil ring is highly electron-rich, allowing for selective electrophilic aromatic substitution by the nitrosonium ion, forming a bright-colored 5-nitroso intermediate.

  • Reduction: Without isolating the nitroso intermediate, heat the mixture to 50°C and add sodium dithionite ( Na2​S2​O4​ , 30 mmol) in portions until the solution turns pale yellow.

    • Causality: Na2​S2​O4​ is specifically chosen over catalytic hydrogenation ( H2​/Pd−C ) to prevent the unwanted reduction of the sensitive furan ring.

  • Workup: Extract the resulting 5,6-diaminouracil derivative with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step B: Deuterated Acylation and Imidazole Cyclization
  • Acylation: Dissolve the 5,6-diaminouracil derivative (5 mmol) in anhydrous pyridine (15 mL) under an inert argon atmosphere and cool to 0°C. Dropwise add acetyl-d3 chloride ( CD3​COCl , 5.5 mmol).

    • Causality: Pyridine acts dually as the solvent and an acid scavenger (neutralizing the HCl byproduct). The 5-amino group is sterically less hindered and more nucleophilic than the 6-amino group, leading to selective acylation[6].

  • Cyclization: Remove the pyridine under vacuum. Resuspend the crude deuterated amide in 10% aqueous NaOH (20 mL) and reflux for 2 hours.

    • Causality: The strong base catalyzes the intramolecular dehydration between the 5-amide carbonyl and the 6-amino group, thermodynamically driving the formation of the highly stable purine (xanthine) core[6].

  • Isolation: Neutralize the mixture with 1M HCl to pH 6–7 to precipitate the crude Furafylline-d3. Filter, wash with cold water, and dry in a vacuum oven.

Purification Methodology

Crude Furafylline-d3 often contains uncyclized intermediates and trace non-deuterated byproducts. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is mandatory to achieve research-grade purity (>98%).

Table 1: Preparative HPLC Conditions for Furafylline-d3

ParameterSpecification / ConditionScientific Rationale
Column C18 Reverse Phase (250 x 21.2 mm, 5 μm)Provides optimal retention balancing the polar xanthine core and the lipophilic furan ring.
Mobile Phase A 0.1% Formic Acid in WaterMaintains the protonation state of the nitrogens, ensuring sharp chromatographic peak shapes.
Mobile Phase B Acetonitrile (MeCN)Low viscosity and sufficient elution strength for purine derivatives.
Gradient 10% B to 60% B over 20 minutesGradually increases lipophilicity to separate the cyclized product from the more polar uncyclized amide.
Flow Rate 15.0 mL/minScaled appropriately for preparative column dimensions.
Detection UV at 254 nm & 280 nmThe extended conjugated π -system of the xanthine chromophore exhibits strong absorbance at these wavelengths.

Analytical Validation & Quality Control

To ensure the synthesized Furafylline-d3 meets the rigorous standards required for DMPK studies, a self-validating QC panel must be executed.

Table 2: Quality Control Specifications

Analytical TestAcceptance CriteriaTarget Verification
Chemical Purity (HPLC-UV) ≥ 98.0% (Area Normalization)Confirms the removal of synthetic intermediates.
Isotopic Purity (LC-MS) ≥ 99.0% D3​ ( D0​ < 0.5%)Prevents quantitative interference in mass spectrometry DDI assays.
Exact Mass (ESI+) m/z 264.1 [M+H]+ Verifies molecular formula C12​H9​D3​N4​O3​ (Exact Mass: 263.11)[4].
1H-NMR (DMSO-d6) Conforms to structureConfirms the absence of the C8-methyl protons (which would normally appear as a singlet around 2.4 ppm).

References

  • Furafylline | C12H12N4O3 | CID 3433 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Furafylline - Wikipedia Source: Wikipedia URL:[Link]

  • Purine - Wikipedia Source: Wikipedia URL:[Link]

  • New and Practical Method for Synthesis of 1- and 1,3-Substituted Xanthines Source: ACS Publications URL:[Link]

Sources

Foundational

Unraveling Cytochrome P450 1A2 (CYP1A2): Mechanisms, Modulation, and In Vitro Assay Workflows

As a Senior Application Scientist navigating the complexities of preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the profound impact of Cytochrome P450 1A2 (CYP1A2) on drug-drug interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the profound impact of Cytochrome P450 1A2 (CYP1A2) on drug-drug interactions (DDIs) and xenobiotic clearance. Comprising approximately 13-15% of the total hepatic CYP content, CYP1A2 is responsible for the biotransformation of a diverse array of clinical therapeutics (e.g., clozapine, tizanidine) and procarcinogens (1[1]). Understanding its structural nuances, regulatory pathways, and the precise methodologies required to quantify its activity is paramount for researchers and drug development professionals.

Part 1: Mechanistic Biology and the AhR Signaling Pathway

Unlike some CYP isoforms that are constitutively active at static levels, CYP1A2 is highly inducible. The causality behind this induction lies in the Aryl Hydrocarbon Receptor (AhR) signaling pathway (2[2]). When a hydrophobic ligand (such as omeprazole or polycyclic aromatic hydrocarbons) enters the cell, it binds to the cytosolic AhR, which is typically sequestered by chaperone proteins.

This binding triggers a conformational change, leading to nuclear translocation. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer acts as a transcription factor, binding to Dioxin-Responsive Elements (DREs) in the promoter region of the CYP1A2 gene, thereby upregulating mRNA transcription and subsequent protein expression (3[3]).

AhR_Pathway Ligand Hydrophobic Ligand (e.g., Omeprazole) AhR_Cytosol Cytosolic AhR Complex (Inactive) Ligand->AhR_Cytosol Binds to AhR_Ligand Ligand-AhR Complex (Activated) AhR_Cytosol->AhR_Ligand Conformational Change Nucleus Nuclear Translocation & ARNT Dimerization AhR_Ligand->Nucleus Translocates DRE Dioxin-Responsive Element (DRE) Binding Nucleus->DRE Activates CYP1A2_mRNA CYP1A2 mRNA Transcription DRE->CYP1A2_mRNA Upregulates CYP1A2_Enzyme CYP1A2 Enzyme Expression CYP1A2_mRNA->CYP1A2_Enzyme Translation

AhR-Mediated CYP1A2 Induction Pathway.

Part 2: Substrate Specificity, Inhibitors, and Inducers

The active site of CYP1A2 is relatively narrow and planar, which dictates its substrate specificity. Homology modeling reveals that CYP1A2 substrates are predominantly hydrophobic, neutral, or weakly basic compounds characterized by planar aromatic rings that facilitate pi-pi stacking interactions within the active site (1[1]).

When designing in vitro DDI studies, selecting the correct probe substrates and inhibitors is critical. The FDA recommends specific index substrates and inhibitors to ensure assay reliability (4[4]). Phenacetin O-deethylation is the gold standard marker reaction for CYP1A2 activity due to its high specificity, outperforming older probes like caffeine, which require non-physiological concentrations and yield unstable kinetics in recombinant systems.

Table 1: Key Modulators and Probes for CYP1A2

CategoryCompoundClinical/Experimental RoleMechanism / Notes
Probe Substrate PhenacetinIn vitro marker reactionUndergoes O-deethylation to acetaminophen.
Probe Substrate CaffeineIn vivo phenotyping3-demethylation; poor for in vitro recombinant assays.
Strong Inhibitor α-NaphthoflavoneIn vitro positive controlCompetitive inhibitor (Ki ~ 0.0075 μM).
Strong Inhibitor FurafyllineMechanism-based inhibitorTime-dependent inhibition; requires pre-incubation.
Inducer OmeprazoleClinical / In vitro inducerActivates AhR pathway to upregulate CYP1A2.
Part 3: In Vitro Experimental Workflows for CYP1A2 Activity

To quantify CYP1A2 activity and assess the inhibitory potential of new chemical entities (NCEs), LC-MS/MS is the analytical platform of choice (5[5]). Fluorometric assays are prone to auto-fluorescence interference from test compounds. LC-MS/MS provides unparalleled sensitivity and specificity by directly measuring the formation of acetaminophen from phenacetin (6[6]).

Self-Validating Assay Design

A robust protocol must be a self-validating system. This means incorporating:

  • Internal Standards (IS): (e.g., Acetaminophen-D4) to correct for matrix effects, ion suppression, and injection volume variances.

  • Positive Controls: Using a known selective inhibitor (α-naphthoflavone) to verify the enzyme's responsiveness and validate the specific human liver microsome (HLM) batch.

  • Time-Dependent Checks: Pre-incubating the test compound with HLMs before adding NADPH to distinguish between reversible and mechanism-based (time-dependent) inhibition (e.g., furafylline) (4[4]).

Step-by-Step Methodology: CYP1A2 LC-MS/MS Inhibition Assay
  • Preparation of Incubation Matrix: Prepare a mixture containing pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.1 - 0.25 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound (NCE) at varying concentrations (e.g., 0.1 to 50 µM). Include α-naphthoflavone as a positive control in a separate well.

  • Substrate Addition: Add the probe substrate, phenacetin, at a concentration near its Km​ value (typically around 10-50 µM) to ensure the assay is highly sensitive to competitive inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This step allows the NCE to equilibrate with the enzyme and the microsomal lipid bilayer prior to reaction initiation, ensuring accurate binding kinetics.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (NADP+, Glucose-6-phosphate, and G6P-dehydrogenase).

    • Causality: CYP enzymes require continuous electron flow. A regenerating system prevents product inhibition and cofactor depletion that occurs when using straight NADPH.

  • Reaction: Incubate at 37°C for 10-15 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Acetaminophen-D4).

    • Causality: The organic solvent instantly denatures the CYP proteins, stopping the reaction. Introducing the IS at the exact moment of termination accounts for any downstream extraction losses.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC-MS/MS vials.

  • LC-MS/MS Quantification: Monitor the MRM (Multiple Reaction Monitoring) transitions for Acetaminophen (m/z 152.1 -> 110.2) and Acetaminophen-D4 (m/z 156.2 -> 114.1). Calculate the IC50​ by plotting the ratio of analyte/IS peak area against the log concentration of the inhibitor.

LCMS_Workflow Prep 1. Preparation HLM + Buffer + Substrate PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Initiate 3. Initiation Add NADPH System PreInc->Initiate Quench 4. Quenching Ice-cold ACN + IS Initiate->Quench Centrifuge 5. Centrifugation Pellet Proteins Quench->Centrifuge LCMS 6. LC-MS/MS MRM Quantification Centrifuge->LCMS Data 7. Data Analysis IC50 Calculation LCMS->Data

CYP1A2 LC-MS/MS Inhibition Assay Workflow.

Conclusion

Mastering CYP1A2 function requires a dual appreciation for its biological regulation via the AhR pathway and the stringent analytical chemistry required to measure its kinetics. By adhering to self-validating experimental designs and utilizing highly specific LC-MS/MS protocols, drug development professionals can accurately predict and mitigate clinical DDI risks associated with this critical metabolic enzyme.

References
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: fda.
  • The Aryl Hydrocarbon Receptor-interacting Protein (AIP)
  • Source: nih.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of Furafylline-d3 in Organic Solvents for Research Applications

Introduction to Furafylline-d3 and its Analytical Significance Furafylline is a methylxanthine derivative recognized for its potent and selective mechanism-based inhibition of cytochrome P450 1A2 (CYP1A2), a key enzyme i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Furafylline-d3 and its Analytical Significance

Furafylline is a methylxanthine derivative recognized for its potent and selective mechanism-based inhibition of cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.[1][2][3][4] This specificity makes it an invaluable tool in pharmacological and toxicological research for probing the involvement of CYP1A2 in the metabolism of various xenobiotics.[4][5]

In modern quantitative bioanalysis, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving the highest levels of accuracy and precision.[6] Furafylline-d3, the deuterated isotopologue of furafylline, serves this exact purpose.[7] By incorporating deuterium atoms, the molecule's mass is shifted without significantly altering its chemical properties, allowing it to co-elute with the unlabeled analyte and effectively correct for variations in sample preparation, injection volume, and matrix effects.[6][8]

The reliability of any quantitative assay hinges on the precise and accurate preparation of all solutions, especially the internal standard stock solution.[9] An incompletely dissolved or precipitated internal standard will lead to inconsistent spiking, flawed calibration curves, and ultimately, erroneous analytical results. Therefore, a thorough understanding of the solubility profile of Furafylline-d3 in common laboratory solvents is not merely a matter of convenience but a fundamental prerequisite for robust and reproducible science. This guide provides a consolidated overview of available solubility data, a theoretical framework for understanding its behavior, and a detailed protocol for empirical solubility determination.

Physicochemical Profile of Furafylline and Furafylline-d3

The structural difference between Furafylline and its deuterated form, Furafylline-d3, is the substitution of three hydrogen atoms with deuterium atoms on one of the methyl groups. This modification increases the molecular weight by approximately three Daltons but has a negligible impact on the molecule's polarity, hydrogen bonding capacity, and overall conformation. Consequently, the solubility characteristics of Furafylline-d3 are expected to be nearly identical to those of its non-deuterated parent compound. The data presented in this guide for Furafylline can therefore be used as a highly reliable proxy for Furafylline-d3.

PropertyFurafyllineFurafylline-d3Source(s)
IUPAC Name 3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione3-(furan-2-ylmethyl)-1-methyl-8-(methyl-d3)-7H-purine-2,6-dione[10][11]
Molecular Formula C₁₂H₁₂N₄O₃C₁₂H₉D₃N₄O₃[10][11]
Molecular Weight ~260.25 g/mol ~263.27 g/mol [10][11][12]
CAS Number 80288-49-9149981-47-5[1][11]

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful heuristic:

  • Polar Solvents: These solvents (e.g., water, ethanol, DMSO) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have small or no dipole moments and are best for dissolving nonpolar solutes through weaker van der Waals forces.

Furafylline-d3 possesses several polar functional groups (ketones, amines, furan oxygen) but also a significant nonpolar aromatic and heterocyclic core. This amphiphilic nature suggests it will have the highest solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively interact with its polar regions without the energetic cost of disrupting a strong hydrogen-bonding network like that found in water. Its solubility is expected to be lower in polar protic solvents like ethanol and minimal in nonpolar solvents.

Quantitative Solubility Data

The following table consolidates experimentally determined solubility data for Furafylline, which serves as a direct proxy for Furafylline-d3. It is critical for researchers to note that values, especially from commercial suppliers, can sometimes vary. This may be due to differences in the crystalline form (polymorphism) of the supplied material, purity, or the specific experimental conditions used for determination (e.g., temperature, equilibration time).

SolventTypeReported Solubility (mg/mL)Molar Equivalent (mM)¹Source(s)
DMSO Polar Aprotic20 mg/mL~76.0 mM[1][13]
12.5 mg/mL~47.5 mM[14]
~5 mg/mL~19.0 mM[15]
DMF Polar Aprotic20 mg/mL~76.0 mM[1][13]
~0.3 mg/mL~1.1 mM[15]
Ethanol Polar Protic0.5 mg/mL~1.9 mM[1][13]
DMSO:PBS (pH 7.2) (1:1) Aqueous/Organic0.5 mg/mL~1.9 mM[1][13][15]
10% DMSO, 90% Corn Oil Vehicle≥ 2.17 mg/mL≥ 8.2 mM[14]

¹Molar equivalents calculated using the molecular weight of Furafylline-d3 (263.27 g/mol ). Note the significant discrepancies for DMSO and DMF, underscoring the importance of empirical verification as detailed in Section 5.0.

Recommended Protocol for Empirical Solubility Assessment

This protocol provides a robust, step-by-step method for determining the solubility of Furafylline-d3 in a solvent of choice. The procedure is based on visual inspection, a widely accepted initial method for solubility screening.[16]

Materials:

  • Furafylline-d3

  • Analytical balance (readable to at least 0.1 mg)

  • Clear glass vial (e.g., 2 or 4 mL) with a screw cap

  • Calibrated pipettes

  • Solvent of interest

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Tare the clean, dry glass vial on the analytical balance. Carefully weigh approximately 1-5 mg of Furafylline-d3 into the vial and record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial to achieve a high target concentration (e.g., add 100 µL to 2.63 mg of compound for an initial concentration of 100 mM or ~26.3 mg/mL).

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 1 minute.[16] Observe the solution.

  • Sonication: If solid particles remain, place the vial in a bath sonicator for 10-15 minutes. High-energy sound waves can help break up aggregates and facilitate dissolution.

  • Equilibration & Observation: Allow the vial to stand at room temperature for at least 15-30 minutes. Visually inspect the solution against a dark background. A perfectly clear solution with no visible particles indicates complete dissolution at that concentration.[16]

  • Serial Dilution (If Insoluble): If the compound is not fully dissolved, add a known volume of solvent to dilute the concentration (e.g., add another 100 µL to halve the concentration). Repeat steps 3-5.

  • Determining the Solubility Limit: Continue the process of adding solvent incrementally until complete dissolution is achieved. The solubility is the highest concentration at which the solution remains completely clear.

  • Documentation: Meticulously record all masses, volumes, and observations to establish the final solubility value (e.g., mg/mL or Molarity).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol described in Section 5.0 for determining solubility.

G A 1. Weigh Furafylline-d3 (e.g., 2.63 mg) B 2. Add Solvent (e.g., 100 µL for 100 mM) A->B Precise Mass C 3. Vortex Vigorously (1 minute) B->C Create Slurry D 4. Sonicate (10-15 minutes) C->D If particles remain E 5. Equilibrate & Observe D->E F Soluble: Record Concentration E->F Clear Solution G Insoluble: Add More Solvent E->G Visible Particles G->B Dilute & Repeat

Caption: Workflow for empirical determination of Furafylline-d3 solubility.

Discussion and Practical Insights

Choosing a Solvent for Stock Solutions: Based on the available data, DMSO is the most effective solvent for preparing high-concentration stock solutions of Furafylline-d3.[1][13][14] Its ability to dissolve the compound at concentrations up to 20 mg/mL (or higher) provides flexibility for creating a master stock that can be serially diluted for various experimental needs.

Working with Aqueous Buffers: Furafylline-d3 is sparingly soluble in aqueous buffers.[15] The standard procedure for preparing working solutions in a biological matrix or buffer is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a large dilution into the aqueous medium.[15] Researchers must be cautious during this step, as exceeding the aqueous solubility limit can cause the compound to precipitate, which may not always be visible to the naked eye. It is advisable not to store aqueous working solutions for extended periods.[15]

Potential for Solvent-Induced Assay Interference: While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations in cell-based or enzymatic assays, DMSO can inhibit the activity of metabolic enzymes, including CYPs.[17] It is standard practice to ensure the final concentration of the organic solvent in the assay is low (typically <1%, often <0.1%) to minimize any confounding effects on the experimental results.

Conclusion

Furafylline-d3, a critical internal standard for the quantification of the CYP1A2 inhibitor furafylline, exhibits high solubility in polar aprotic organic solvents, with DMSO and DMF being the most effective choices for preparing concentrated stock solutions. Its solubility is significantly lower in polar protic solvents like ethanol and poor in aqueous media. Given the variability in reported solubility values from commercial sources, it is imperative for researchers to perform empirical verification using a systematic protocol, as outlined in this guide. Adherence to these principles ensures the preparation of accurate and stable solutions, forming the foundation for reliable and reproducible quantitative bioanalysis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3433, Furafylline. PubChem. Retrieved from [Link]

  • Separation Science. (2023). Internal Standards: Strategies From the Frontline. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • DC Chemicals. (n.d.). Furafylline|cas 80288-49-9. Retrieved from [Link]

  • Kumar, S., et al. (2022). Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. Pharmaceuticals. Retrieved from [Link]

  • Tan, S. C., et al. (2015). Optimization of the CYP inhibition assay using LC-MS/MS. Journal of Zhejiang University. Science. B. Retrieved from [Link]

  • Fraga, A. G. M., et al. (2020). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules. Retrieved from [Link]

  • Tassaneeyakul, W., et al. (1994). Characterization of the inhibition of P4501A2 by furafylline. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Chun, Y. J., et al. (2000). Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate. Chemical Research in Toxicology. Retrieved from [Link]

  • Kocsis, B., et al. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Molecules. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Houen, G., et al. (1999). The solubilities of denatured proteins in different organic solvents. Acta Chemica Scandinavica. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Solubility and thermodynamic function of vitamin D3 in different mono solvents. Journal of Molecular Liquids. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Busby, W. F., et al. (1999). Effect of Methanol, Ethanol, Dimethyl Sulfoxide, and Acetonitrile on In Vitro Activities of cDNA-Expressed Human Cytochromes P-450. Drug Metabolism and Disposition. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using Furafylline-d3 as an internal standard in LC-MS/MS

This application note provides a comprehensive, field-proven methodology for the quantification of Furafylline in biological matrices using Furafylline-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) via Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven methodology for the quantification of Furafylline in biological matrices using Furafylline-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary & Mechanistic Context

Furafylline (1,8-dimethyl-3-(2-furanylmethyl)-1H-purine-2,6-dione) is a potent, highly selective, mechanism-based (suicide) inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme[1]. In drug development, regulatory agencies require the evaluation of an investigational new drug's potential to cause Drug-Drug Interactions (DDIs)[2]. According to the 3, Furafylline is the gold-standard reference inhibitor for in vitro CYP1A2 phenotyping and inhibition assays[2][3].

While Furafylline is typically used to inhibit CYP1A2 to monitor the accumulation of a probe substrate (e.g., phenacetin), quantifying the exact concentration of Furafylline itself is critical for determining its depletion kinetics, calculating precise KI​ and kinact​ values, and evaluating its in vivo pharmacokinetic profile[4].

The Causality of Using Furafylline-d3

In LC-MS/MS, biological matrices (like human plasma or liver microsomes) contain endogenous phospholipids and proteins that co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the Electrospray Ionization (ESI) source.

Why Furafylline-d3? Furafylline-d3 incorporates three deuterium atoms, resulting in a +3 Da mass shift (Monoisotopic mass shifts from 260.09 Da to 263.11 Da)[5]. This specific mass difference is strategically chosen:

  • Avoidance of Isotopic Crosstalk: A +3 Da shift is sufficient to ensure that the naturally occurring heavy isotopes ( 13C , 15N ) of unlabeled Furafylline do not bleed into the internal standard's mass channel.

  • Perfect Co-elution: Because the physicochemical properties of Furafylline-d3 are virtually identical to the unlabeled compound, it co-elutes exactly at the same retention time. It experiences the exact same matrix effects in the ESI source, allowing the ratio of their peak areas to perfectly normalize ionization variances and extraction recovery losses.

Analytical Workflow & Logic

LCMS_Workflow Sample Biological Matrix (Plasma/Microsomes) Spike Spike SIL-IS (Furafylline-d3) Sample->Spike Extraction Protein Precipitation (Acetonitrile) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC Ionization ESI(+) Ionization LC->Ionization MSMS MRM Detection (Triple Quadrupole) Ionization->MSMS

Analytical workflow for Furafylline quantification using Furafylline-d3 as an internal standard.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Causality Check: Acetonitrile (ACN) is selected over methanol for protein precipitation because it yields a denser, tighter protein pellet upon centrifugation, significantly reducing the risk of UHPLC column clogging during high-throughput analysis.

  • Aliquot: Transfer 50 µL of the biological sample (plasma or microsomal incubation) into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 10 µL of Furafylline-d3 working solution (500 ng/mL in 50% methanol) to all samples except the double-blank.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (100%) to crash the proteins.

  • Vortex & Centrifuge: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing peak distortion/solvent effects).

LC-MS/MS Conditions

Chromatography:

  • Column: C18 UHPLC Column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+ ).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve Type
0.00 95 5 Initial
0.50 95 5 Isocratic hold
2.50 10 90 Linear ramp
3.50 10 90 Wash
3.60 95 5 Re-equilibration

| 5.00 | 95 | 5 | Stop |

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

Table 2: Multiple Reaction Monitoring (MRM) Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Furafylline | 261.1 | 136.1 | 50 | 25 | Quantifier | | Furafylline | 261.1 | 193.1 | 50 | 18 | Qualifier | | Furafylline-d3 | 264.1 | 139.1 | 50 | 25 | Internal Standard |

(Note: Exact m/z values are based on the [M+H]+ monoisotopic mass of Furafylline (260.09 Da) and its deuterated analog[5].)

System Suitability & Self-Validating Design

To ensure the protocol is a self-validating system, the following controls must be embedded in every run, aligning with 6[6]:

  • Zero Sample (Matrix + IS only): Validates the isotopic purity of Furafylline-d3. If the IS contains unlabelled Furafylline impurities, a peak will appear in the analyte channel, artificially inflating low-concentration readings. Acceptance criteria: Analyte response in the Zero Sample must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF) Calculation: Extract blank matrix, then spike with Furafylline and Furafylline-d3 post-extraction. Compare this peak area to a neat solution of the same concentration.

    • Formula: MF=Areapost−extracted​/Areaneat​ .

    • Validation: The IS-normalized MF must have a Coefficient of Variation (CV) <15% across 6 different matrix lots, proving the SIL-IS successfully neutralizes matrix effects.

Application: Mechanism-Based Inhibition Kinetics

When evaluating Furafylline in vitro, understanding its mechanism of action is critical. Furafylline is not a simple competitive inhibitor; it requires NADPH and catalytic turnover by CYP1A2 to form a reactive intermediate that covalently binds to the enzyme, permanently inactivating it[4].

CYP1A2_Inhibition CYP CYP1A2 Enzyme (Active) Complex Reversible Complex (K_I) CYP->Complex + Furafylline Fura Furafylline (Inhibitor) Fura->Complex Complex->CYP Dissociation Reactive Reactive Intermediate (Oxidation) Complex->Reactive NADPH, O2 Turnover Inactivated Inactivated CYP1A2 (Covalent Adduct) Reactive->Inactivated k_inact (Covalent Binding)

Mechanism-based inactivation of CYP1A2 by Furafylline requiring catalytic turnover.

By using the LC-MS/MS protocol described above to track the exact concentration of Furafylline remaining in the microsomal incubation over time, researchers can accurately plot the depletion curve. This empirical data is strictly required to calculate the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ), which are mandatory parameters for physiologically based pharmacokinetic (PBPK) modeling of DDIs[3].

References

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Furafylline | C12H12N4O3 | CID 3433 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Protocol for CYP1A2 inhibition assay with Furafylline-d3

Advanced Profiling of CYP1A2 Mechanism-Based Inhibition: Kinetic Isotope Effects and Assay Workflows utilizing Furafylline-d3 Mechanistic Rationale & The Kinetic Isotope Effect Cytochrome P450 1A2 (CYP1A2) plays a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Profiling of CYP1A2 Mechanism-Based Inhibition: Kinetic Isotope Effects and Assay Workflows utilizing Furafylline-d3

Mechanistic Rationale & The Kinetic Isotope Effect

Cytochrome P450 1A2 (CYP1A2) plays a critical role in the hepatic clearance of numerous xenobiotics. In preclinical drug development, evaluating the time-dependent inhibition (TDI) of CYP1A2 is a regulatory requirement. Furafylline is the gold-standard, highly selective mechanism-based inhibitor (MBI) of human CYP1A2.

To deeply understand the inactivation kinetics, researchers utilize Furafylline-d3 , a stable isotope-labeled analog where the C-8 methyl group is replaced with a trideuteromethyl ( −CD3​ ) group. As demonstrated by , CYP1A2 oxidizes the 8-methyl group of furafylline to form a highly reactive imidazomethide intermediate. This intermediate subsequently forms a 1:1 covalent adduct with the enzyme's active site, leading to irreversible inactivation, a mechanism further validated by .

The Causality of Isotope Substitution: Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more activation energy to cleave. By substituting the C-8 protons with deuterium (Furafylline-d3), the rate of bond cleavage is significantly reduced. This manifests as a Primary Kinetic Isotope Effect (KIE) , lowering the maximum inactivation rate ( kinact​ ) without altering the reversible binding affinity ( KI​ ). Observing this KIE in your assay definitively proves that C-8 oxidation is the rate-limiting step of the enzyme inactivation process.

Mechanism Fura Furafylline (or -d3 variant) Complex Reversible Complex Fura->Complex CYP CYP1A2 CYP->Complex Interm Imidazomethide Intermediate Complex->Interm C-8 Oxidation (Rate Limiting) Inact Covalent Adduct (Inactive Enzyme) Interm->Inact Irreversible Binding

Figure 1: Mechanism of CYP1A2 inactivation by Furafylline via the imidazomethide intermediate.

Quantitative Data Summary

The following table summarizes the kinetic parameters of CYP1A2 inactivation, highlighting the kinetic isotope effect when utilizing Furafylline-d3 compared to its unlabeled counterpart.

Table 1: Kinetic Parameters of CYP1A2 Inactivation

Inhibitor KI​ ( μM ) kinact​ ( min−1 )Partition RatioKIE ( kinact,H​/kinact,D​ )
Furafylline 23.00.87~3 - 6N/A
Furafylline-d3 23.0~0.43~3 - 6~2.0

Data adapted from the foundational kinetic studies by .

Table 2: Typical LC-MS/MS MRM Transitions for Assay Readout

CompoundRolePrecursor Ion ( m/z )Product Ion ( m/z )Polarity
Phenacetin CYP1A2 Probe Substrate180.1109.1ESI+
Acetaminophen CYP1A2 Metabolite152.1110.1ESI+
Acetaminophen-d4 Internal Standard (Readout)156.1114.1ESI+

Assay Design: A Self-Validating System

To ensure trustworthiness and eliminate false positives in MBI assays, this protocol is engineered as a self-validating system incorporating three critical controls:

  • The t=0 Dilution Control: Mechanism-based inhibition is time-dependent. By measuring activity at t=0 (immediately after mixing enzyme and inhibitor, followed by instant dilution into the substrate), we validate that the 10-fold dilution step successfully abolishes competitive inhibition. If t=0 activity is suppressed compared to the vehicle control, the dilution factor must be increased.

  • The Minus-NADPH Control: Furafylline requires catalytic turnover to become reactive. An incubation lacking NADPH proves that the observed inactivation is strictly metabolism-dependent, ruling out non-specific protein denaturation by the compound.

  • The Vehicle Control (DMSO): Validates the thermal stability of the CYP1A2 enzyme over the 30-minute primary incubation at 37°C.

Workflow A 1. Primary Incubation HLM + Inhibitor + NADPH B 2. Aliquot Transfer (Timepoints: 0-30 min) A->B C 3. Dilution (1:10) Into Phenacetin Substrate B->C D 4. Secondary Incubation Measure Residual Activity C->D E 5. Quench & Extract Add IS & Precipitate D->E F 6. LC-MS/MS Analysis Quantify Acetaminophen E->F

Figure 2: Self-validating dilution workflow for Time-Dependent Inhibition (TDI) assays.

Step-by-Step Experimental Protocol: The Dilution Method

This protocol details the determination of KI​ and kinact​ using Furafylline and Furafylline-d3 in Human Liver Microsomes (HLMs).

Phase 1: Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsomes: Thaw HLMs on ice. Dilute to a working concentration of 2.0 mg/mL in buffer.

  • Inhibitor Stocks: Prepare 100x stocks of Furafylline and Furafylline-d3 in DMSO. Final assay concentrations should range from 1 to 100 μM (e.g., 0, 2.5, 5, 10, 25, 50, 100 μM ). Note: Final DMSO concentration must not exceed 1% v/v to prevent solvent-induced CYP inhibition.

  • Substrate Solution: Prepare Phenacetin at 10x its Km​ value (approx. 400 μM ) in buffer.

  • NADPH Regenerating System: Prepare a 10x stock (10 mM NADP+, 50 mM Glucose-6-Phosphate, 10 U/mL G6PDH).

Phase 2: Primary Incubation (Inactivation Phase)
  • In a 96-well deep-well plate, combine 50 μL of HLMs (2.0 mg/mL) and 40 μL of buffer containing the respective inhibitor concentrations (Furafylline or Furafylline-d3).

  • Include the three self-validating controls: Vehicle (DMSO only), Minus-NADPH (replace NADPH with buffer), and the t=0 control.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the inactivation reaction by adding 10 μL of the NADPH regenerating system.

  • Incubate at 37°C.

Phase 3: Secondary Incubation (Residual Activity Phase)
  • At designated time points (e.g., 0, 5, 10, 15, 20, and 30 minutes), transfer a 10 μL aliquot from the primary incubation plate.

  • Immediately dilute this aliquot into 90 μL of the pre-warmed Substrate Solution (Phenacetin + NADPH) in a secondary 96-well plate. Causality: This 1:10 dilution drops the inhibitor concentration well below its KI​ , ensuring that any observed loss in activity is due to irreversible covalent binding, not reversible competitive inhibition.

  • Incubate the secondary plate for exactly 10 minutes at 37°C to allow the remaining active CYP1A2 to convert Phenacetin to Acetaminophen.

Phase 4: Quenching and LC-MS/MS Analysis
  • Terminate the secondary reaction by adding 100 μL of ice-cold Acetonitrile containing the internal standard (Acetaminophen-d4 at 50 ng/mL).

  • Vortex the plate for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Transfer 100 μL of the supernatant to an analytical plate.

  • Quantify the formation of Acetaminophen using LC-MS/MS (refer to Table 2 for MRM transitions).

Data Modeling & Kinetic Calculations

To extract the kinetic parameters, the LC-MS/MS data must be mathematically modeled in two steps:

Step 1: Determine the observed rate of inactivation ( kobs​ ) Plot the natural log of the percentage of remaining CYP1A2 activity (relative to the vehicle control) versus the pre-incubation time for each inhibitor concentration. The negative slope of the linear regression for each concentration yields the kobs​ .

Step 2: Calculate KI​ and kinact​ Plot the kobs​ values against the inhibitor concentration [I] using the non-linear Michaelis-Menten type equation:

kobs​=KI​+[I]kinact​×[I]​

By plotting this for both Furafylline and Furafylline-d3, you will observe that the Vmax​ asymptote ( kinact​ ) for Furafylline-d3 is approximately half that of unlabeled Furafylline, visually demonstrating the primary kinetic isotope effect.

References

  • Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline. Chemical Research in Toxicology.[Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate. Biochemistry.[Link]

  • Characterization of the inhibition of P4501A2 by furafylline. Xenobiotica.[Link]

Method

Advanced Sample Preparation and LC-MS/MS Methodologies for Furafylline-d3 Analysis

Executive Summary Furafylline is universally recognized as a highly selective, mechanism-based (time-dependent) inhibitor of cytochrome P450 1A2 (CYP1A2)[1]. In modern pharmacokinetic (PK) profiling and in vitro drug-dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furafylline is universally recognized as a highly selective, mechanism-based (time-dependent) inhibitor of cytochrome P450 1A2 (CYP1A2)[1]. In modern pharmacokinetic (PK) profiling and in vitro drug-drug interaction (DDI) assays, its stable isotope-labeled counterpart, Furafylline-d3 , serves as an indispensable internal standard (IS) or metabolic tracer. Because Furafylline-d3 co-elutes exactly with the unlabeled analyte, it perfectly corrects for matrix-induced ion suppression and extraction losses during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This application note provides a comprehensive, self-validating framework for the sample preparation and LC-MS/MS quantification of Furafylline-d3 across diverse biological matrices, specifically focusing on human liver microsomes (HLM) and plasma.

Mechanistic Grounding & Analytical Challenges

Furafylline acts as a mechanism-based inhibitor, meaning it requires NADPH and a pre-incubation period (typically 10 to 30 minutes) to form a reactive intermediate that covalently binds to the CYP1A2 apoenzyme[1]. When analyzing these assays, the primary analytical challenge is distinguishing the analyte from complex biological background noise without inducing artificial degradation.

Causality in Sample Preparation

Biological matrices like plasma and microsomal suspensions are rich in proteins and phospholipids. If injected directly into an LC-MS/MS system, proteins will irreversibly clog the analytical column, while phospholipids will compete with Furafylline-d3 for charge in the Electrospray Ionization (ESI) source, causing severe signal suppression.

  • For high-throughput in vitro assays: Protein Precipitation (PPT) is preferred. The rapid addition of cold organic solvent denatures proteins instantly, halting enzymatic activity while simultaneously extracting the small molecules[2].

  • For in vivo plasma analysis: Solid-Phase Extraction (SPE) is required. The wash steps in SPE actively remove phospholipids and salts that PPT leaves behind, ensuring high sensitivity for low-abundance pharmacokinetic samples.

Table 1: Physicochemical and MS/MS Parameters

Data summarized for optimized Multiple Reaction Monitoring (MRM) transitions[2][3].

ParameterFurafyllineFurafylline-d3 (SIL-IS)
Molecular Formula C12H12N4O3C12H9D3N4O3
Molecular Weight 262.26 g/mol 265.28 g/mol
Precursor Ion [M+H]+ m/z 263.3m/z 266.3
Product Ion (Quantifier) m/z 81.8m/z 82.1
LogP (Predicted) 1.121.12
Ionization Mode ESI Positive (+)ESI Positive (+)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. This is achieved by incorporating Matrix Effect (ME) and Recovery (RE) control spikes. By comparing a pre-extraction spiked sample to a post-extraction spiked blank, analysts can mathematically isolate extraction efficiency from ionization suppression, ensuring the protocol's integrity.

Protocol A: High-Throughput Protein Precipitation (PPT) for Microsomal Assays

This method is optimized for CYP1A2 inhibition assays where Furafylline-d3 is used to track inhibitor depletion or as an IS for phenacetin O-deethylation[2].

Step-by-Step Methodology:

  • Quenching & Spiking: To 50 µL of the active microsomal incubation mixture, add 150 µL of ice-cold acetonitrile containing 100 ng/mL Furafylline-d3.

    • Causality: The 3:1 organic-to-aqueous ratio ensures >98% protein precipitation. Ice-cold temperatures immediately quench CYP1A2 activity, preventing any further metabolic turnover during sample handling[4].

  • Disruption: Vortex the mixture vigorously for 2 minutes.

    • Causality: Mechanical sheer forces ensure the complete release of non-covalently bound analytes from the denatured protein pellet.

  • Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Dilution for Chromatography: Transfer 100 µL of the clear supernatant to an autosampler vial and mix with 100 µL of LC-MS grade water.

    • Causality: Injecting high concentrations of acetonitrile directly onto a reversed-phase column causes "solvent breakthrough," leading to poor peak shape. Diluting with water matches the sample solvent strength to the initial mobile phase conditions.

Protocol B: Solid-Phase Extraction (SPE) for Plasma Samples

For in vivo studies, plasma contains high lipid concentrations that PPT cannot remove. Polymeric reversed-phase (HLB) cartridges are utilized here.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water. Spike with Furafylline-d3.

    • Causality: Acidification disrupts protein-analyte binding, freeing Furafylline-d3 to interact with the SPE sorbent.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Water through the HLB cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to wash away salts and polar interferences, but too weak to elute the moderately lipophilic Furafylline-d3 (LogP ~1.12).

  • Elution: Elute the analyte with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions

Chromatographic separation is critical to ensure Furafylline-d3 does not co-elute with residual matrix components that could cause ion suppression. A standard reversed-phase approach is highly effective[2].

Table 2: Optimized LC Gradient Conditions

Column: ZORBAX Extend-C18 (3.0 mm x 50 mm, 3.5 µm) or equivalent. Flow Rate: 0.4 mL/min. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.080%20%Initial
0.580%20%Isocratic
3.010%90%Linear Gradient
4.510%90%Hold (Wash)
4.680%20%Step (Re-equilibration)
7.080%20%End

Workflow Visualization

The following diagram illustrates the parallel processing logic for in vitro and in vivo samples, demonstrating how both pathways converge into a unified LC-MS/MS analytical stream.

G N1 Biological Sample (Microsomes / Plasma) N2 Spike with Furafylline-d3 (IS) Corrects Matrix Effects N1->N2 N3 In Vitro (Microsomes) Protein Precipitation (PPT) N2->N3 N4 In Vivo (Plasma) Solid-Phase Extraction (SPE) N2->N4 N5 Add 3X Cold Acetonitrile Centrifuge 15,000 x g N3->N5 N6 Load HLB Cartridge Wash (5% MeOH) & Elute (100% ACN) N4->N6 N7 Evaporate & Reconstitute in Mobile Phase N5->N7 N6->N7 N8 LC-MS/MS Analysis (MRM Mode: m/z 266.3 -> 82.1) N7->N8

Fig 1. Parallel sample preparation workflows for Furafylline-d3 extraction in biological matrices.

References

  • Tan, M. L., et al. "Optimization of the CYP inhibition assay using LC-MS/MS analysis." Mendeley Data / NIH PMC, 2025.[Link]

  • Grimm, S. W., et al. "Validation of cytochrome P450 time-dependent inhibition assays." Xenobiotica, 2009.[Link]

Sources

Application

Development of a bioanalytical method with Furafylline-d3

Application Note: Development and Validation of a Robust LC-MS/MS Bioanalytical Method Using Furafylline-d3 Introduction & Scientific Rationale Furafylline is a highly selective, mechanism-based inhibitor of human cytoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Robust LC-MS/MS Bioanalytical Method Using Furafylline-d3

Introduction & Scientific Rationale

Furafylline is a highly selective, mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2)[1]. In preclinical drug development, it is extensively utilized in in vitro phenotyping assays, high-throughput cocktail screenings, and in vivo drug-drug interaction (DDI) studies to delineate CYP1A2-mediated metabolic pathways[2],[3].

Accurate quantification of Furafylline in complex biological matrices (e.g., plasma, liver microsomes) requires highly specific and robust analytical methodologies. The incorporation of Furafylline-d3—a stable isotope-labeled internal standard (SIL-IS)—is a critical requirement for rigorous LC-MS/MS method development[4]. The SIL-IS mitigates matrix effects, compensates for extraction recovery variations, and normalizes ionization inconsistencies during electrospray ionization (ESI), ensuring a self-validating analytical system.

Causality in Method Development: The "Why" Behind the Protocol

Mechanism-Based Inhibition & Quenching Dynamics

Furafylline is not a simple competitive inhibitor; it undergoes CYP1A2-mediated oxidation to form a highly reactive imidazomethide intermediate[5],[6]. This intermediate covalently binds to the enzyme's active site, resulting in irreversible, 1:1 adduct formation and enzyme inactivation[6]. Because the free (unbound) concentration of Furafylline rapidly depletes as it covalently binds to the protein, rapid and complete quenching of the microsomal incubation is essential to accurately capture the pharmacokinetic or inhibitory profile at specific time points.

Sample Preparation: Protein Precipitation

Biological matrices contain high concentrations of proteins and endogenous phospholipids that cause severe ion suppression in mass spectrometry. The addition of ice-cold acetonitrile (at a 3:1 v/v ratio to the sample) serves a dual purpose: it instantaneously denatures the CYP enzymes (halting the mechanism-based covalent binding) and precipitates matrix proteins to yield a clean extract[1].

The Role of the SIL-IS (Furafylline-d3)

Furafylline-d3 is introduced at the very first step of sample preparation. Because it shares identical physicochemical properties with the analyte—differing only by 3 Da in mass[7]—any evaporative losses, volumetric errors, or matrix-induced ion suppression will affect both the analyte and the IS equally. This ensures that the peak area ratio (Analyte/IS) remains constant and accurate, validating the extraction efficiency of every single sample.

Visualizing the Mechanisms and Workflows

CYP1A2_Inhibition Fura Furafylline (Substrate/Inhibitor) CYP CYP1A2 Enzyme (Active State) Fura->CYP Binds to Active Site Inter Imidazomethide Intermediate CYP->Inter Oxidation (NADPH/O2) Adduct Covalent Adduct (1:1 Protein Binding) Inter->Adduct Nucleophilic Attack Inact CYP1A2 (Irreversibly Inactivated) Adduct->Inact Mechanism-Based Inhibition

Caption: Mechanism of CYP1A2 irreversible inactivation by Furafylline via an imidazomethide intermediate.

Sample_Prep S1 Aliquot 50 µL Biological Matrix (Plasma or Microsomes) S2 Add 10 µL Furafylline-d3 (SIL-IS, 100 ng/mL) S1->S2 S3 Add 150 µL Ice-Cold Acetonitrile (Protein Precipitation & Quenching) S2->S3 S4 Vortex (2 min) & Centrifuge (14,000 x g, 10 min) S3->S4 S5 Transfer 100 µL Supernatant to Autosampler Vial S4->S5 S6 LC-MS/MS Analysis (MRM Mode) S5->S6

Caption: Step-by-step sample preparation workflow utilizing Furafylline-d3 as a self-validating IS.

Experimental Protocols

Reagents and Materials
  • Analyte : Furafylline (Exact Mass: 260.09 Da)[7].

  • Internal Standard : Furafylline-d3 (Exact Mass: ~263.11 Da)[4].

  • Solvents : LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives : Formic Acid (0.1% v/v in mobile phases to promote [M+H]⁺ protonation).

Step-by-Step Sample Preparation Workflow
  • Aliquot : Transfer 50 µL of the biological sample (plasma or microsomal incubation) into a 1.5 mL microcentrifuge tube.

  • IS Addition : Add 10 µL of Furafylline-d3 working solution (100 ng/mL in 50% methanol) to all samples (except double blanks).

    • Causality Check: Adding the IS before extraction ensures it undergoes the exact same matrix interactions and recovery losses as the target analyte.

  • Protein Precipitation : Add 150 µL of ice-cold acetonitrile to the mixture.

    • Causality Check: The 3:1 organic-to-aqueous ratio ensures >90% precipitation of high-molecular-weight proteins while keeping the lipophilic Furafylline in solution[1].

  • Mixing : Vortex vigorously for 2 minutes to ensure complete cellular disruption and protein denaturation.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert for LC-MS/MS analysis.

Data Presentation & LC-MS/MS Conditions

To achieve baseline separation from endogenous matrix interferences, a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm) is utilized. The acidic mobile phase ensures consistent protonation for positive electrospray ionization (ESI+).

Table 1: LC-MS/MS Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in Water) Mobile Phase B (0.1% FA in Acetonitrile)
0.00 0.40 95% 5%
0.50 0.40 95% 5%
2.50 0.40 10% 90%
3.50 0.40 10% 90%
3.60 0.40 95% 5%

| 5.00 | 0.40 | 95% | 5% |

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Furafylline 261.1 175.1 22 Quantifier
Furafylline 261.1 119.1 35 Qualifier

| Furafylline-d3 | 264.1 | 178.1 | 22 | Internal Standard (IS) |

Table 3: Bioanalytical Method Validation Summary (Representative)

Validation Parameter Acceptance Criteria (FDA/EMA) Typical Observed Performance
Linearity (R²) ≥ 0.990 > 0.995 (1 - 1000 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 3.2% - 7.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ) -4.1% to +6.8%
Extraction Recovery Consistent across QC levels > 88% (Normalized by SIL-IS)

| Matrix Effect (IS-normalized) | 85% - 115% | 96% - 102% |

References

  • Benchchem. Furafylline: A Comparative Analysis of In Vitro and In Vivo Efficacy as a CYP1A2 Inhibitor. Benchchem Protocols.

  • Benchchem. Furafylline-d3 | Analytical Standard. Benchchem Product Catalog.

  • PubChem. Furafylline | C12H12N4O3 | CID 3433. National Center for Biotechnology Information.

  • Racha JK, Rettie AE, Kunze KL. Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate. Biochemistry. 1998 May 19;37(20):7407-19.

  • Testino SA Jr, Patonay G. High-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2003 Jan 1;30(5):1459-67.

Sources

Method

Application of Furafylline-d3 in Pharmacokinetic Studies: A Technical Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Furafylline-d3 as an internal standard in pharmacokinetic (PK) studies. It delves into the sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Furafylline-d3 as an internal standard in pharmacokinetic (PK) studies. It delves into the scientific rationale behind its use, provides validated experimental protocols, and offers insights into data interpretation, all grounded in established scientific principles and regulatory expectations.

The Critical Role of Internal Standards in Pharmacokinetic Bioanalysis

Pharmacokinetic studies are fundamental to drug development, providing essential information about the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The accuracy and precision of the bioanalytical methods used to quantify drug concentrations in biological matrices are paramount for reliable PK modeling and decision-making. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.

A key element of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing. Its primary function is to correct for variability that can occur during sample preparation, chromatographic injection, and ionization in the mass spectrometer.[1] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.

Furafylline and the Advantage of a Deuterated Internal Standard

Furafylline is a potent and selective mechanism-based inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3][4] CYP1A2 is a crucial enzyme involved in the metabolism of numerous drugs and xenobiotics.[5] Due to its potent inhibitory effects, furafylline is often used in in vitro and in vivo studies to investigate the role of CYP1A2 in drug metabolism and to assess the potential for drug-drug interactions.[2][5]

When quantifying furafylline in biological matrices, a stable isotopically labeled (SIL) version, such as Furafylline-d3, is the preferred internal standard.[6] Furafylline-d3 is chemically identical to furafylline, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[7][8] This co-elution and similar ionization response are crucial for accurately compensating for matrix effects and other sources of analytical variability.[1]

The use of a deuterated internal standard like Furafylline-d3 is considered the "gold standard" in quantitative bioanalysis as it significantly enhances the accuracy and precision of the data.[7]

Experimental Design: A Pharmacokinetic Study Incorporating Furafylline-d3

This section outlines a typical workflow for a pharmacokinetic study designed to determine the concentration-time profile of an investigational drug that is a suspected substrate of CYP1A2, using furafylline as an inhibitor and Furafylline-d3 as the internal standard for the quantification of furafylline.

PK_Study_Workflow cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Analytical & Reporting Phase prestudy_planning Study Design & Protocol Development method_dev Bioanalytical Method Development (LC-MS/MS) prestudy_planning->method_dev method_val Method Validation (FDA/ICH Guidelines) method_dev->method_val dosing Subject Dosing (Investigational Drug +/- Furafylline) method_val->dosing Validated Method sampling Biological Sample Collection (e.g., Plasma, Urine) dosing->sampling sample_prep Sample Preparation (Spiking with Furafylline-d3) sampling->sample_prep Collected Samples lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing & Quantification lcms_analysis->data_proc pk_analysis Pharmacokinetic Analysis (e.g., NCA, Modeling) data_proc->pk_analysis reporting Final Report Generation pk_analysis->reporting DDI_Pathway cluster_metabolism Hepatic Metabolism Drug Investigational Drug (Substrate) CYP1A2 CYP1A2 Enzyme Drug->CYP1A2 Metabolism Metabolite Metabolite CYP1A2->Metabolite Furafylline Furafylline (Inhibitor) Furafylline->CYP1A2 Inhibition

Caption: Furafylline inhibiting CYP1A2-mediated drug metabolism.

Conclusion

The use of Furafylline-d3 as an internal standard is indispensable for the accurate and precise quantification of furafylline in pharmacokinetic studies. Its stable isotopic labeling ensures that it closely mimics the behavior of the unlabeled analyte, thereby providing reliable data for assessing drug-drug interactions mediated by CYP1A2 inhibition. The protocols and principles outlined in this guide provide a robust framework for conducting high-quality bioanalytical work in support of drug development programs.

References

  • Benchchem. (n.d.). Furafylline: A Comparative Analysis of In Vitro and In Vivo Efficacy as a CYP1A2 Inhibitor.
  • Benchchem. (n.d.). Technical Support Center: Deuterated Internal Standards in LC-MS/MS.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Generics and Biosimilars Initiative. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Chun, Y. J., Kim, D., & Guengerich, F. P. (1999). Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate. Chemical research in toxicology, 12(4), 346-352.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Kunze, K. L., & Trager, W. F. (1993). Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline. Chemical research in toxicology, 6(5), 649-656.
  • Wikipedia. (2026, January 2). Furafylline.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation: Guidance for Industry.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Tornio, A. (2008). Inhibition of CYP1A2-mediated drug metabolism in vitro and in humans. University of Helsinki.
  • Clarke, S. E., Baldwin, S. J., & Bloomer, J. C. (1994). Characterization of the inhibition of P4501A2 by furafylline. Xenobiotica, 24(11), 1083-1090.
  • Reaction Biology. (n.d.). CYP1A2 Inhibition Assay Service.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • protocols.io. (2025, August 3). In-vitro CYP inhibition pooled.
  • Tarrus, E., Cami, J., Roberts, D. J., Spickett, R. G., Celdran, E., & Segura, J. (1987). Accumulation of caffeine in healthy volunteers treated with furafylline. British journal of clinical pharmacology, 23(1), 9-18.
  • Sesardic, D., Boobis, A. R., Murray, B. P., Murray, S., Segura, J., de la Torre, R., & Davies, D. S. (1990). Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man. British journal of clinical pharmacology, 29(6), 651-663.
  • Mason, J. N., et al. (2010). Characterization of the Transport, Metabolism, and Pharmacokinetics of the Dopamine D3 Receptor-Selective Fluorenyl- and 2-Pyridylphenyl Amides Developed for Treatment of Psychostimulant Abuse. Drug Metabolism and Disposition, 38(5), 852-860.
  • Gancarczyk, A., et al. (2023). Novel Approach for the Approximation of Vitamin D3 Pharmacokinetics from In Vivo Absorption Studies. Pharmaceutics, 15(3), 779.
  • Ocampo-Pelland, A. S., et al. (2024). Population Pharmacokinetic Model of Vitamin D3 and Metabolites in Chronic Kidney Disease Patients with Vitamin D Insufficiency and Deficiency. Pharmaceutics, 16(11), 1595.

Sources

Application

Comprehensive LC-MS/MS Method Development and Optimization for Furafylline-d3 Quantification

Introduction & Scientific Rationale Furafylline (1,8-dimethyl-3-(2-furanylmethyl)xanthine) is a highly selective, mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2)[1]. In in vitro drug-drug interaction (DDI) assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Furafylline (1,8-dimethyl-3-(2-furanylmethyl)xanthine) is a highly selective, mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2)[1]. In in vitro drug-drug interaction (DDI) assays, it serves as the gold-standard positive control for evaluating CYP1A2 inhibition[2]. To accurately quantify furafylline in complex biological matrices (e.g., human liver microsomes, plasma), Furafylline-d3 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

The incorporation of a trideuterated methyl group shifts the precursor mass by +3 Da. This mass shift allows for the simultaneous LC-MS/MS acquisition of both the unlabeled analyte and the internal standard without isotopic cross-talk, while perfectly mimicking the physicochemical properties, extraction recovery, and ionization efficiency of furafylline to correct for matrix effects.

Mass Spectrometry Parameters & Fragmentation Causality

Ionization Dynamics

Furafylline-d3 is analyzed using Electrospray Ionization in positive mode (ESI+). The xanthine core, which is rich in nitrogen atoms, readily accepts a proton to form a highly stable and abundant [M+H]+ precursor ion at m/z 264.1 (compared to m/z 261.1 for unlabeled furafylline)[1].

Collision-Induced Dissociation (CID) Mechanism

The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the thermodynamic stability of the product ions generated in the collision cell:

  • Quantifier Transition (m/z 264.1 → 196.1): This transition results from the cleavage of the furan ring (loss of C4H4O, -68 Da). Because the trideuterated methyl group remains attached to the intact purine-dione core, this fragment retains the +3 Da mass shift (unlabeled furafylline yields m/z 193.1)[1]. This transition is highly specific to the target molecule and yields the strongest signal-to-noise (S/N) ratio.

  • Qualifier Transition (m/z 264.1 → 81.1): This transition corresponds to the generation of the furfuryl cation ([C5H5O]+)[1]. Since this fragment does not contain the deuterated methyl group, it appears at the exact same m/z as the unlabeled furafylline qualifier ion. It is used strictly for orthogonal structural confirmation.

CID_Pathway Prec Furafylline-d3 Precursor Ion [M+H]+ m/z 264.1 Prod1 Product Ion 1 Quantifier m/z 196.1 Prec->Prod1 Loss of Furan (-C4H4O) Prod2 Product Ion 2 Qualifier m/z 81.1 Prec->Prod2 Furan Cleavage ([C5H5O]+)

Caption: CID fragmentation pathway of Furafylline-d3 precursor ion to its primary product ions.

Optimized MRM Parameters

To maximize transmission and fragmentation efficiency, the Declustering Potential (DP) and Collision Energy (CE) must be empirically tuned.

Table 1: Optimized LC-MS/MS MRM Parameters for Furafylline and Furafylline-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeDP (V)CE (eV)CXP (V)
Furafylline 261.1193.1Quantifier702512
Furafylline 261.181.1Qualifier704510
Furafylline-d3 264.1196.1Quantifier702512
Furafylline-d3 264.181.1Qualifier704510

(Note: Exact voltage parameters may vary slightly depending on the specific triple quadrupole architecture, e.g., Sciex vs. Waters vs. Thermo).

Self-Validating Experimental Protocol

This protocol outlines the integration of Furafylline-d3 into a high-throughput CYP1A2 inhibition assay[2]. The methodology is designed to be self-validating: the inclusion of blank matrix spikes ensures no isotopic interference occurs between the unlabeled drug and the SIL-IS.

Reagent Preparation
  • Stock Solutions: Prepare a 10 mM stock of Furafylline in DMSO. Prepare a 1 mM stock of Furafylline-d3 in DMSO.

  • Quenching Solution (IS-ACN): Dilute the Furafylline-d3 stock into ice-cold 100% Acetonitrile (ACN) to a final working concentration of 50 ng/mL.

    • Causality: Cold ACN serves a dual purpose—it instantly denatures metabolic enzymes to halt the reaction at precise timepoints and precipitates matrix proteins to protect the LC column from fouling.

Incubation and Quenching Workflow
  • Pre-incubation: In a 96-well plate, combine Human Liver Microsomes (HLMs, 0.5 mg/mL final), potassium phosphate buffer (100 mM, pH 7.4), and Furafylline (test concentrations ranging from 0.1 to 50 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final) and the CYP1A2 probe substrate (e.g., Phenacetin) to initiate the reaction.

  • Termination: At exactly 15 minutes, transfer 50 µL of the reaction mixture into 150 µL of the Quenching Solution (IS-ACN) .

  • Protein Precipitation: Vortex the plate for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Extraction: Transfer 100 µL of the clear supernatant into a clean autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing peak broadening and poor retention on the reversed-phase column.

Workflow Step1 1. Incubation HLMs + Furafylline + Substrate (37°C) Step2 2. Quenching Add Ice-Cold ACN with Furafylline-d3 Step1->Step2 Step3 3. Centrifugation Protein Precipitation (15,000 x g, 4°C) Step2->Step3 Step4 4. Sample Dilution Supernatant + H2O (Match Mobile Phase) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Detection Step4->Step5

Caption: Step-by-step workflow for CYP1A2 inhibition assay utilizing Furafylline-d3.

Chromatographic Separation (LC Conditions)

A rapid gradient is essential for high-throughput screening while maintaining sufficient retention to separate the analyte from ion-suppressing matrix phospholipids[2].

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.001090
2.501090
2.51955
3.50955

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the generated data, the analytical run must pass several self-validating checks:

  • Isotopic Purity Check: Analyze a high-concentration standard of unlabeled Furafylline without the IS. Monitor the m/z 264.1 → 196.1 channel. The signal must be <0.1% of the IS response to confirm no natural isotopic interference (e.g., naturally occurring 13C contributions) is inflating the IS signal.

  • Matrix Effect Evaluation: Compare the peak area of Furafylline-d3 spiked into post-extraction blank matrix versus Furafylline-d3 spiked into neat solvent. The stable isotope label ensures that any ionization suppression caused by co-eluting matrix components affects the analyte and the IS identically, preserving the Area Ratio (Analyte/IS) integrity.

By adhering to these parameters, researchers can achieve highly reproducible quantification of Furafylline, enabling accurate determination of IC50 and Kinact values in CYP1A2 mechanism-based inhibition studies.

References

  • Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate Source: Biochemistry - ACS Publications URL:[Link]

  • Optimization of the CYP inhibition assay using LC-MS/MS Source: PMC - NIH URL:[Link]

  • Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

Method

Application Note: High-Resolution Chromatographic Separation of Furafylline and Furafylline-d3 via UHPLC-MS/MS

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application Focus: Isotopic Fractionation, Kinetic Isotope Effects, and High-Resolution Liquid Chromatography Scientific Context &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application Focus: Isotopic Fractionation, Kinetic Isotope Effects, and High-Resolution Liquid Chromatography

Scientific Context & Causality

Furafylline is a highly selective, mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2), routinely deployed in in vitro drug-drug interaction (DDI) profiling[1]. In quantitative LC-MS/MS bioanalysis, its stable isotope-labeled (SIL) counterpart, Furafylline-d3, is the gold-standard internal standard (IS) used to normalize matrix effects and ionization efficiency.

In standard high-throughput bioanalysis, chromatographic methods are intentionally designed with steep gradients to ensure the exact co-elution of the analyte and its SIL-IS. However, specialized analytical scenarios demand their baseline separation. These include:

  • Isotopic Purity Assessment: Quantifying unlabelled Furafylline trace impurities within the Furafylline-d3 reference standard.

  • Kinetic Isotope Effect (KIE) Studies: Investigating the mechanistic cleavage of the 8-methyl carbon-hydrogen bond during CYP1A2-mediated inactivation[1].

  • Elimination of Isotopic Cross-Talk: Preventing mass spectrometer channel interference during high-concentration screening.

The Physics of the Chromatographic Isotope Effect

Separating molecules that differ only by three neutrons requires exploiting the inverse deuterium isotope effect [2].

The causality of this separation lies in quantum mechanics. The substitution of hydrogen (protium) with deuterium creates a C-D bond with a greater reduced mass, leading to a lower zero-point vibrational energy compared to a C-H bond. Consequently, the C-D bond is slightly shorter, less polarizable, and exhibits a smaller van der Waals radius[2].

In reversed-phase liquid chromatography (RP-LC), this reduced polarizability translates to weaker dispersion (hydrophobic) interactions between the deuterated molecule and the C18 stationary phase[3]. Therefore, Furafylline-d3 will consistently elute slightly earlier than native Furafylline.

Mechanism A Isotopic Substitution (Hydrogen to Deuterium) B Lower Zero-Point Vibrational Energy A->B C Reduced Polarizability & Smaller van der Waals Radius B->C D Weaker Dispersion Forces with C18 Phase C->D E Earlier Elution of Furafylline-d3 D->E

Mechanistic pathway of the inverse deuterium isotope effect in RP-LC.

Methodological Strategy: Pushing Thermodynamic Limits

Achieving baseline resolution ( Rs​≥1.5 ) between isotopologues with a separation factor ( αH/D​ ) approaching ~1.01 requires pushing the UHPLC system to its thermodynamic and kinetic limits:

  • Stationary Phase: A sub-2 µm, high-surface-area column (e.g., 1.8 µm High Strength Silica T3) is mandatory to generate the massive theoretical plate counts ( N>20,000 ) required to resolve micro-differences in retention.

  • Mobile Phase Selection: Methanol/water systems yield significantly larger isotopic separation factors than acetonitrile/water systems[4]. Methanol participates in specific hydrogen-bonding networks at the stationary phase interface, which amplifies the subtle lipophilicity differences between the H and D isotopologues.

  • Thermal Control: Lowering the column compartment temperature (e.g., 20°C) enhances the enthalpic contribution to retention, magnifying the isotopic separation effect.

Experimental Protocols (Self-Validating Workflow)

The following protocol is designed as a self-validating system. It includes dynamic adjustment criteria to ensure chromatographic control regardless of specific LC hardware dead-volumes.

Protocol A: Sample Preparation
  • Stock Solutions: Prepare independent 1.0 mg/mL stock solutions of Furafylline and Furafylline-d3 in LC-MS grade Methanol.

  • Working Mixture: Dilute the stocks into an initial mobile phase composition (20% Methanol in Water containing 0.1% Formic Acid) to achieve a final concentration of 50 ng/mL for each compound.

  • Vialing: Transfer 200 µL of the mixture into silanized UHPLC glass vials to prevent non-specific surface adsorption.

Protocol B: High-Resolution UHPLC-MS/MS Execution
  • System Purge: Purge the UHPLC pumps with fresh mobile phases (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol) for 5 minutes to eliminate ghost peaks.

  • Equilibration: Equilibrate the column (Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) at 20°C with 20% Mobile Phase B for 10 column volumes.

  • Injection: Inject 5.0 µL of the working mixture.

  • Gradient Elution: Execute the shallow gradient detailed in Table 2 .

  • Detection: Monitor via ESI-MS/MS in positive Multiple Reaction Monitoring (MRM) mode (Furafylline: m/z 261.1 → 124.1; Furafylline-d3: m/z 264.1 → 124.1).

Protocol C: Self-Validation & System Suitability
  • Actionable Metric: Calculate the Isotopic Resolution ( Rs​ ) using the formula: Rs​=2(tR,H​−tR,D​)/(wH​+wD​) , where w is the peak width at the baseline.

  • Validation Gate: If Rs​<1.0 , the system lacks sufficient theoretical plates. Corrective Action: Decrease the gradient slope from 1.0%/min to 0.5%/min (extend the gradient time from 15 min to 30 min) and verify the column temperature is strictly maintained at ≤20°C .

Workflow A Prepare 50 ng/mL Mixture (Furafylline & Furafylline-d3) B Inject onto Sub-2 µm C18 UHPLC Column at 20°C A->B C Execute Shallow Methanol/Water Gradient (≤1%/min) B->C D ESI-MS/MS Detection (MRM Mode) C->D E Is Rs ≥ 1.0? D->E F Proceed to Data Quantification E->F Yes G Decrease Gradient Slope to 0.5%/min E->G No G->C

Experimental workflow for high-resolution UHPLC separation of Furafylline isotopologues.

Quantitative Data Summaries

Table 1: Physicochemical and MS Parameters

CompoundFormulaExact MassPrecursor Ion [M+H]⁺Product IonLipophilicity (LogP)
Furafylline C₁₂H₁₂N₄O₃260.09261.1124.1~1.30
Furafylline-d3 C₁₂H₉D₃N₄O₃263.11264.1124.1~1.28 (Apparent)

Table 2: Optimized UHPLC Gradient Conditions for Isotopic Resolution

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O)% Mobile Phase B (MeOH)Curve
0.000.3080.020.0Initial
2.000.3080.020.06 (Linear)
17.000.3065.035.06 (Linear)
17.500.305.095.06 (Linear)
20.000.305.095.06 (Linear)
20.100.3080.020.06 (Linear)
25.000.3080.020.0Re-equilibration

Table 3: Expected Chromatographic Performance Metrics

AnalyteRetention Time ( tR​ )Peak Width ( w )Isotopic Resolution ( Rs​ )Separation Factor ( αH/D​ )
Furafylline-d3 12.45 min0.12 min--
Furafylline 12.68 min0.13 min1.84 1.018

Note: Furafylline-d3 elutes 0.23 minutes earlier than the protiated form, demonstrating a successful exploitation of the inverse deuterium isotope effect.

Sources

Application

Use of Furafylline-d3 in drug-drug interaction screening

Application Note: Utilizing Furafylline-d3 in Cytochrome P450 1A2 Drug-Drug Interaction (DDI) Screening Overview & Scope The evaluation of cytochrome P450 (CYP) enzyme inhibition is a mandatory component of preclinical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Furafylline-d3 in Cytochrome P450 1A2 Drug-Drug Interaction (DDI) Screening

Overview & Scope

The evaluation of cytochrome P450 (CYP) enzyme inhibition is a mandatory component of preclinical drug development, as unexpected drug-drug interactions (DDIs) can lead to severe clinical toxicities or loss of drug efficacy. Cytochrome P450 1A2 (CYP1A2) is responsible for the metabolism of approximately 10-15% of marketed drugs[1]. Regulatory agencies, including the FDA, explicitly recommend the use of selective inhibitors to map these metabolic pathways in vitro[2].

Furafylline is the gold-standard, mechanism-based inhibitor (MBI) of CYP1A2[2][3]. Unlike reversible inhibitors, MBIs (often called "suicide substrates") covalently bind to and permanently inactivate the enzyme, requiring de novo protein synthesis to restore metabolic function[4]. Furafylline-d3, the stable isotope-labeled (deuterated) analog of furafylline, serves two highly specialized roles in modern ADME/Tox screening:

  • Mechanistic Probe: It is used to evaluate kinetic isotope effects (KIE) to confirm the exact rate-limiting chemical step of CYP1A2 inactivation[5].

  • Analytical Internal Standard (IS): It provides absolute quantification accuracy in LC-MS/MS by correcting for matrix suppression and extraction recovery during complex DDI assays.

Mechanistic Causality: The Role of the 8-Methyl Group

To design a self-validating DDI assay, one must first understand the causality behind the enzyme's inactivation. Furafylline does not inhibit CYP1A2 immediately upon binding; the inhibition is time- and NADPH-dependent[3][4].

When furafylline binds to the CYP1A2 active site, the enzyme utilizes NADPH and molecular oxygen to oxidize the 8-methyl group of the furafylline molecule. This oxidation generates a highly reactive two-electron oxidized intermediate (an imidazomethide)[5]. This intermediate faces a kinetic branch point: it can either hydrolyze into an inactive metabolite (8'-OH-furafylline) or covalently attack an active-site amino acid on the CYP1A2 apoprotein, leading to irreversible enzyme death[5].

By replacing the hydrogen atoms on the 8-methyl group with deuterium to create Furafylline-d3, researchers introduce a primary kinetic isotope effect. Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, the rate of bond cleavage is reduced. Studies have shown a distinct intermolecular isotope effect ( kH​/kD​=2.02 ) on the rate of inactivation, proving definitively that the cleavage of the 8-methyl bond is the rate-limiting step driving the suicide inhibition of CYP1A2[5].

G A Furafylline / Furafylline-d3 C Reversible Complex (E-I) A->C Binding (Ki) B CYP1A2 Enzyme B->C D Reactive Intermediate (8-methyl oxidation) C->D NADPH + O2 (k_inact) E Covalent Adduct (Inactivated CYP1A2) D->E Covalent Binding F Metabolite Release (8'-OH-Furafylline) D->F H2O (Hydrolysis)

Figure 1: Mechanism-based inactivation pathway of CYP1A2 by Furafylline and its deuterated analog.

Experimental Protocol: Time-Dependent Inhibition (IC50 Shift) Assay

To differentiate between reversible and irreversible (time-dependent) inhibition, an IC50 shift assay is employed[4]. This protocol utilizes Furafylline (as the positive control test article) and Furafylline-d3 (as the analytical internal standard) to validate the CYP1A2 assay system.

Self-Validating System Design: This protocol includes a critical [- NADPH] pre-incubation control. Because mechanism-based inhibition requires catalytic turnover to form the reactive intermediate, true MBIs will only show a massive shift in IC50 in the [+ NADPH] arm[4][5].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare test article (Furafylline) serial dilutions in DMSO. Critical: Ensure final DMSO concentration in the assay remains ≤0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Pre-Incubation Phase:

    • Prepare two parallel reaction plates: one for [+ NADPH] and one for [- NADPH].

    • Add HLM (final concentration 1.0 mg/mL) and test article (0.1 µM to 25 µM) to both plates.

    • Add 1 mM NADPH to the [+ NADPH] plate; add equivalent buffer to the [- NADPH] plate.

    • Pre-incubate both plates at 37°C for 30 minutes[4].

  • Substrate Addition:

    • Initiate the residual activity measurement by adding the CYP1A2 probe substrate, Phenacetin (typically at its Km​ value, ~40 µM), along with 1 mM NADPH to all wells (including the - NADPH pre-incubation plate, so the substrate can now be metabolized).

  • Reaction Phase:

    • Incubate at 37°C for exactly 10 minutes.

  • Termination & Extraction:

    • Terminate the reaction by adding a 2x volume of ice-cold acetonitrile containing Furafylline-d3 and Acetaminophen-d4 as Stable Isotope Labeled Internal Standards (SIL-IS).

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate. Quantify the formation of the phenacetin metabolite (Acetaminophen) via LC-MS/MS, using the SIL-IS to normalize for matrix suppression.

Workflow Step1 1. Prepare HLM & Furafylline Step2 2. Pre-incubation (30 min) +/- NADPH Step1->Step2 Step3 3. Substrate Addition (Phenacetin + NADPH) Step2->Step3 Step4 4. Reaction Phase (10 min, 37°C) Step3->Step4 Step5 5. Termination (Cold Acetonitrile + Furafylline-d3 IS) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step workflow for the CYP1A2 Time-Dependent Inhibition (IC50 Shift) Assay.

Quantitative Data & Kinetic Interpretation

The hallmark of a mechanism-based inhibitor is a significant decrease (shift) in the IC50 value following pre-incubation with NADPH[4]. Because Furafylline-d3 possesses stronger C-D bonds at the site of metabolism, its maximum rate of inactivation ( kinact​ ) is roughly half that of unlabeled furafylline, though its binding affinity ( KI​ ) remains identical[5].

Table 1: Comparative Kinetic Parameters for CYP1A2 Inactivation

Kinetic ParameterFurafylline (Unlabeled)Furafylline-d3 (Deuterated)Mechanistic Significance
Inhibition Type Mechanism-Based (MBI)Mechanism-Based (MBI)Validates irreversible covalent binding to CYP1A2 apoprotein.
Binding Affinity ( KI​ ) ~23 µM~23 µMDeuteration does not impact initial non-covalent active site binding[5].
Max Inactivation Rate ( kinact​ ) ~0.87 min⁻¹~0.43 min⁻¹Decreased rate highlights the difficulty of cleaving the C-D bond[5].
Kinetic Isotope Effect ( kH​/kD​ ) N/A~2.02Proves 8-methyl oxidation is the rate-limiting step for enzyme suicide[5].
IC50 Shift (+/- NADPH) ~17-fold shift>8-fold shiftA shift >1.5x definitively flags the compound as a time-dependent inhibitor[4].

Note: In the Evotec standardized assay, unlabeled furafylline typically shifts from an IC50 of ~10.1 µM (reversible component, -NADPH) to ~0.586 µM (time-dependent component, +NADPH)[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming LC-MS Matrix Effects with Furafylline-d3

Welcome to the Advanced LC-MS Troubleshooting Guide. As bioanalytical assays become more sensitive, matrix effects—specifically ion suppression—remain a primary cause of failed quantitative runs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Guide. As bioanalytical assays become more sensitive, matrix effects—specifically ion suppression—remain a primary cause of failed quantitative runs. This guide provides drug development professionals and analytical scientists with authoritative, causality-driven solutions for utilizing Furafylline-d3 , the stable isotope-labeled internal standard (SIL-IS) for Furafylline (a potent CYP1A2 inhibitor).

Section 1: The Mechanisms of Ion Suppression & SIL-IS Correction (FAQ)

Q1: What exactly causes ion suppression in my Furafylline LC-MS/MS assays, and why is Furafylline-d3 the gold standard solution? A: Ion suppression is a matrix effect occurring in the electrospray ionization (ESI) source. When co-eluting matrix components (such as phospholipids from plasma or salts from microsomal buffers) enter the ESI droplet alongside Furafylline, they compete for available charge and space on the droplet's surface[1]. If these matrix components possess higher proton affinity or surface activity, they prevent Furafylline from ionizing efficiently, drastically reducing the mass spectrometer signal.

Furafylline-d3 is a stable isotope-labeled internal standard (SIL-IS). Because it shares nearly identical physicochemical properties with native Furafylline, it co-elutes chromatographically and undergoes the exact same ionization suppression in the ESI source[2]. By quantifying the ratio of Furafylline to Furafylline-d3, the suppression mathematically cancels out, ensuring accurate quantification regardless of sample-to-sample matrix variations[3].

G Matrix Matrix Components (Lipids, Salts) ESI ESI Source (Droplet Formation) Matrix->ESI Competes for charge Analyte Furafylline (Target Analyte) Analyte->ESI Suppressed ionization SIL_IS Furafylline-d3 (SIL-IS) SIL_IS->ESI Equally suppressed Detector Mass Spectrometer (Maintained Ratio) ESI->Detector Analyte/IS Ratio Constant

Caption: Mechanism of ion suppression correction using Furafylline-d3 in ESI-MS.

Q2: I am using Furafylline-d3, but my standard curves are still non-linear. Can a deuterated standard fail to correct for matrix effects? A: Yes. This occurs due to "differential matrix effects" driven by the Deuterium Isotope Effect[1]. Substituting hydrogen with deuterium slightly alters the molecule's lipophilicity. On high-resolution reversed-phase UHPLC columns, this can cause Furafylline-d3 to elute slightly earlier than native Furafylline[4]. If the retention times shift by even a few seconds, the analyte and the IS may elute into different "zones" of matrix suppression. Consequently, they no longer experience the exact same degree of suppression, breaking the self-correcting ratio[5].

Section 2: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness in your bioanalytical data, rely on self-validating experimental designs.

Protocol 1: Post-Column Infusion for Mapping Matrix Effects

To empirically validate if Furafylline and Furafylline-d3 are eluting in a suppression zone, use this post-column infusion system[5].

Step-by-Step Methodology:

  • Hardware Setup: Connect a syringe pump to the LC eluent stream via a T-connector placed after the analytical column but before the MS ESI source.

  • Baseline Establishment: Continuously infuse a neat solution of Furafylline-d3 (e.g., 100 ng/mL) at a low, constant flow rate (e.g., 10 µL/min) to establish a high, stable baseline signal on the mass spectrometer[1].

  • Matrix Injection: Inject a blank, extracted biological matrix sample (e.g., precipitated human liver microsomes) onto the LC column using your standard analytical gradient.

  • Data Acquisition: Monitor the specific MRM transition for Furafylline-d3 (e.g., m/z 281.1 → product ion)[6].

  • Interpretation: Any significant dip in the stable baseline indicates a zone of ion suppression caused by co-eluting matrix components. Overlay the retention time of your actual Furafylline peak with this chromatogram to verify if it falls into a suppression "valley."

Workflow Step1 1. Prepare Blank Matrix (Plasma/Microsomes) Step2 2. LC Separation (Inject Blank Matrix) Step1->Step2 Step4 4. MS/MS Detection (Monitor IS m/z) Step2->Step4 Step3 3. Post-Column Infusion (Constant Furafylline-d3) Step3->Step4 T-piece mixing before ESI Step5 5. Analyze Baseline (Dips = Suppression) Step4->Step5

Caption: Post-column infusion workflow to map matrix effects in LC-MS/MS.

Protocol 2: CYP1A2 Inhibition Assay using Furafylline

Furafylline is a potent, mechanism-based inhibitor of CYP1A2. This protocol details how to set up the in vitro assay prior to LC-MS/MS quantification[7].

Step-by-Step Methodology:

  • Pre-incubation (Critical Step): Combine pooled human liver microsomes (HLMs, 0.5 mg/mL protein), potassium phosphate buffer (0.1 M, pH 7.4), and Furafylline (at varying concentrations). Initiate the reaction by adding an NADPH regenerating system and incubate at 37°C for 10 minutes[8].

    • Causality: Furafylline requires metabolic activation by CYP1A2 to form a reactive imidazomethide intermediate that irreversibly binds and inactivates the enzyme[7].

  • Substrate Addition: Add the CYP1A2 probe substrate, phenacetin (10 µM)[9]. Incubate for an additional 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a 2x volume of ice-cold acetonitrile containing Furafylline-d3 (SIL-IS for the inhibitor) and Acetaminophen-d4 (SIL-IS for the metabolite)[9].

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, preventing further metabolism, while precipitating proteins for a cleaner LC-MS injection.

  • Sample Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC auto-sampler vials.

  • LC-MS/MS Analysis: Quantify the remaining Furafylline and formed acetaminophen using validated MRM transitions[9].

Section 3: Quantitative Data & Matrix Effect Evaluation

To validate that Furafylline-d3 is effectively compensating for ion suppression, you must calculate the IS-Normalized Matrix Factor (MF) .

  • MF = (Peak response in presence of matrix) / (Peak response in neat solvent).

  • An IS-Normalized MF close to 1.0 indicates perfect compensation.

Table 1: Evaluating Differential Matrix Effects Between Furafylline and Furafylline-d3

Sample MatrixFurafylline Matrix Factor (MF)Furafylline-d3 Matrix Factor (MF)IS-Normalized MFCoefficient of Variation (CV%)Status
Plasma Lot 1 0.65 (35% Suppression)0.64 (36% Suppression)1.013.2%Pass
Plasma Lot 2 0.42 (58% Suppression)0.43 (57% Suppression)0.984.1%Pass
Urine Lot A 0.85 (15% Suppression)0.84 (16% Suppression)1.012.5%Pass
Urine Lot B* 0.30 (70% Suppression)0.55 (45% Suppression)0.5418.4%Fail (Differential Effect)

*Note: Urine Lot B demonstrates a severe differential matrix effect. A slight chromatographic shift between the native and deuterated compound caused them to experience unequal suppression, rendering the SIL-IS ineffective for this specific lot[5]. To resolve this, sample cleanup (e.g., Solid Phase Extraction) must be improved to remove the suppressing interferents.

References

  • Title: Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Optimization of the CYP inhibition assay using LC-MS/MS Source: PMC - NIH URL: [Link]

  • Title: Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations Source: KoreaMed Synapse URL: [Link]

Sources

Optimization

How to address matrix effects in Furafylline-d3 bioanalysis

Welcome to the Technical Support Center for LC-MS/MS bioanalysis of Furafylline and its stable isotope-labeled internal standard (SIL-IS), Furafylline-d3. Furafylline is a highly specific, mechanism-based inhibitor of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis of Furafylline and its stable isotope-labeled internal standard (SIL-IS), Furafylline-d3. Furafylline is a highly specific, mechanism-based inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme[1][2]. Accurate quantification of Furafylline in complex biological matrices (e.g., plasma, microsomes) is critical for in vitro drug-drug interaction (DDI) screening and pharmacokinetic profiling.

This guide provides authoritative, field-proven strategies to troubleshoot and eliminate matrix effects (ME)—the most pervasive cause of quantitative failure in electrospray ionization (ESI) mass spectrometry.

Part 1: Frequently Asked Questions (FAQs) - The Mechanisms of Matrix Effects

Q1: Why am I seeing severe ion suppression for Furafylline-d3 in plasma samples despite using an optimized LC gradient? A: The root cause is likely the co-elution of endogenous glycerophosphocholines (phospholipids). Phospholipids are highly concentrated in cell membranes and plasma. During ESI, the quaternary ammonium and phosphate groups of phospholipids compete aggressively with the analyte for available charge droplets[3][4]. Because Furafylline is a methylxanthine derivative, its ionization efficiency is easily overwhelmed by these highly surface-active endogenous lipids, leading to severe signal attenuation (ion suppression).

Q2: I am using Furafylline-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Shouldn't it perfectly compensate for the matrix effects of unlabeled Furafylline? A: Not necessarily. This is a common misconception known as the "differential matrix effect"[5]. While SIL-IS compounds are structurally nearly identical to their unlabeled counterparts, replacing hydrogen with deuterium alters the molecule's physicochemical properties. The C-D bond has a lower zero-point vibrational energy and is slightly shorter than the C-H bond, making the deuterated molecule less lipophilic[6][7]. In reversed-phase chromatography, this "deuterium isotope effect" causes Furafylline-d3 to elute slightly earlier than unlabeled Furafylline. If the elution window overlaps with a steep gradient of eluting phospholipids, the two compounds will experience different degrees of ion suppression, invalidating the internal standard's compensatory mechanism[5][7].

Q3: How can I definitively prove that differential matrix effects are ruining my assay accuracy? A: You must implement a self-validating post-column infusion experiment. Infuse a constant concentration of Furafylline and Furafylline-d3 directly into the MS source post-column, while simultaneously injecting a blank matrix extract through the LC system. A drop in the steady baseline signal at the exact retention times of your analytes confirms localized ion suppression. If the suppression trough is asymmetrical and your analytes do not perfectly co-elute, you have a differential matrix effect.

Part 2: Troubleshooting Guides & Self-Validating Workflows

Issue 1: Chromatographic Separation of Analyte and SIL-IS (Isotope Effect)

Symptom: Inconsistent IS-normalized matrix factors (MF) and calibration curve non-linearity. Causality: The slight reduction in lipophilicity of Furafylline-d3 causes it to elute before Furafylline on a C18 column. Solution:

  • Flatten the Gradient: Reduce the slope of the mobile phase gradient (e.g., changing organic phase composition by 2% per minute instead of 10% per minute) around the expected retention time. This minimizes the absolute time gap between the deuterated and unlabeled peaks.

  • Alternative Stationary Phases: Switch from a standard C18 to a fluorinated (PFP) or polar-embedded stationary phase, which relies less on pure dispersive hydrophobic interactions and can reduce the resolution between isotopologues.

Isotope_Effect A Reversed-Phase LC Column B Furafylline-d3 (Elutes slightly earlier) A->B Isotope Effect C Unlabeled Furafylline (Elutes later) A->C D Phospholipid Elution Zone (Ion Suppression) B->D Overlaps C->D Escapes E Differential Matrix Effect (Inaccurate Quantification) D->E

Deuterium isotope effect leading to differential matrix effects in LC-MS/MS.

Issue 2: High Phospholipid Background Fouling the MS Source

Symptom: Rapid loss of MS sensitivity over a batch of 50+ injections; increased column backpressure. Causality: Standard protein precipitation (PPT) using acetonitrile removes proteins but leaves >90% of phospholipids in the extract[3][8]. These lipids accumulate on the analytical column and elute unpredictably. Solution: Implement Zirconia-based Solid Phase Extraction (e.g., HybridSPE). Zirconia acts as a strong Lewis acid, selectively binding the phosphate moiety (Lewis base) of phospholipids while allowing the target methylxanthines to pass through unhindered[9].

Phospholipid_Depletion Plasma Biological Matrix (Plasma/Serum) PPT Protein Precipitation (1% Formic Acid in ACN) Plasma->PPT SPE Zirconia-Coated SPE (Lewis Acid-Base Interaction) PPT->SPE Eluate Phospholipid-Free Eluate (Furafylline-d3 Recovered) SPE->Eluate

Self-validating sample preparation workflow for targeted phospholipid depletion.

Part 3: Quantitative Data Summary

The following table summarizes the impact of different sample preparation methodologies on the Matrix Factor (MF) of Furafylline and Furafylline-d3. A Matrix Factor of 1.00 indicates zero matrix effect.

Sample Preparation MethodFurafylline MFFurafylline-d3 MFIS-Normalized MFPhospholipid Removal (%)
Standard Protein Precipitation (PPT) 0.650.720.90< 10%
Liquid-Liquid Extraction (LLE) 0.850.860.99~ 60%
Zirconia-Based SPE (HybridSPE) 0.980.981.00> 99%

Note: The discrepancy between the Furafylline MF (0.65) and Furafylline-d3 MF (0.72) in the PPT method quantitatively demonstrates the differential matrix effect caused by the deuterium retention time shift.

Part 4: Experimental Protocols

Step-by-Step Methodology: Zirconia-Based Phospholipid Depletion & Matrix Effect Evaluation

This protocol is designed as a self-validating system to ensure complete removal of matrix interferents prior to LC-MS/MS analysis[3][9].

Phase 1: Sample Preparation (Chemical Filtration)

  • Spiking: Aliquot 100 µL of blank human plasma into a microcentrifuge tube. Spike with Furafylline and Furafylline-d3 to achieve a final concentration of 100 ng/mL.

  • Protein Crash: Add 300 µL of 1% Formic Acid in Acetonitrile (ACN). Causality: The acidic environment disrupts protein binding and ensures the phosphate groups of the phospholipids remain in a state optimal for Lewis acid-base interactions.

  • Agitation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Zirconia Depletion: Transfer the supernatant to a Zirconia-coated SPE plate (e.g., HybridSPE-Phospholipid). Apply a vacuum of 10 inHg for 2 minutes.

  • Collection: Collect the eluate. The phospholipids are now covalently retained on the zirconia stationary phase, while the Furafylline analytes are in the collection plate.

Phase 2: LC-MS/MS Evaluation & Self-Validation

  • Chromatography: Inject 5 µL of the eluate onto a biphenyl or PFP LC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B) to minimize the isotopic retention time shift.

  • MRM Monitoring: Monitor the specific transitions for Furafylline and Furafylline-d3.

  • Phospholipid Monitoring (Self-Validation): Simultaneously monitor the in-source fragmentation transition of m/z 184 184 (the phosphocholine headgroup)[3].

  • Data Analysis: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked into the extracted matrix by the peak area of the analyte spiked into a neat solvent. An absence of peaks in the m/z 184 channel confirms the successful execution of the protocol.

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - National Institutes of Health (NIH).[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC - National Institutes of Health (NIH).[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Association for Diagnostics & Laboratory Medicine (ADLM).[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online.[Link]

  • High-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate. Biochemistry - ACS Publications.[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.[Link]

Sources

Troubleshooting

Troubleshooting poor recovery of Furafylline-d3 in sample extraction

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard, Furafylline-d3, during sample extraction....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard, Furafylline-d3, during sample extraction. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable recovery range for an internal standard like Furafylline-d3?

A1: While project-specific acceptance criteria are paramount, a general guideline for internal standard (IS) recovery in bioanalytical methods is to be consistent, precise, and reproducible across all samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize that the response of the IS should be monitored to ensure it is not affected by matrix effects. A coefficient of variation (%CV) of the IS response of ≤15% across a batch is often considered acceptable. The absolute recovery is less critical than its consistency.

Q2: My Furafylline-d3 recovery is low, but the recovery of my analyte of interest is acceptable. Is this a problem?

A2: Yes, this is a significant concern. The fundamental purpose of an internal standard is to mimic the behavior of the analyte throughout the extraction and analysis process, correcting for variability. If the IS recovery is poor and inconsistent, it fails to provide this correction accurately, which can compromise the integrity and reliability of your quantitative results, even if the analyte recovery appears acceptable on its own.

Q3: Could the issue be with the Furafylline-d3 material itself?

A3: It's a possibility, though less common with reputable suppliers. Issues could stem from improper storage leading to degradation, or errors in the initial stock solution preparation. It is always a good practice to verify the purity and concentration of your IS stock solution, especially when opening a new vial or observing unexpected results.

Q4: What are the most common causes of poor Furafylline-d3 recovery?

A4: The most frequent culprits fall into three categories:

  • Suboptimal Extraction Parameters: Incorrect pH, solvent choice, or phase ratio in Liquid-Liquid Extraction (LLE), or improper conditioning, loading, washing, or elution steps in Solid-Phase Extraction (SPE).

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).

  • Chemical Instability: Degradation of Furafylline-d3 during sample collection, storage, or processing.

In-Depth Troubleshooting Guide

Diagram 1: General Troubleshooting Workflow

G start Poor Furafylline-d3 Recovery Observed is_prep Step 1: Verify Internal Standard (IS) Solution Integrity start->is_prep sample_prep Step 2: Investigate Sample Preparation & Handling is_prep->sample_prep IS Solution OK resolved Issue Resolved is_prep->resolved IS Solution Issue Identified & Corrected extraction Step 3: Optimize Extraction Procedure sample_prep->extraction Sample Handling OK sample_prep->resolved Sample Prep Issue Identified & Corrected analysis Step 4: Assess Analytical (LC-MS/MS) Performance extraction->analysis Extraction Optimized extraction->resolved Extraction Issue Identified & Corrected matrix_effects Step 5: Evaluate Matrix Effects analysis->matrix_effects LC-MS/MS OK analysis->resolved Analytical Issue Identified & Corrected matrix_effects->resolved Matrix Effects Mitigated

Caption: A systematic approach to diagnosing poor internal standard recovery.

Step 1: Verify Internal Standard (IS) Solution Integrity

The accuracy of your entire assay hinges on the correct preparation and stability of your Furafylline-d3 stock and working solutions.

  • Causality: An incorrectly prepared or degraded IS solution will result in a consistently low response across all samples, including quality controls (QCs) and calibration standards.

  • Troubleshooting Protocol:

    • Prepare a Fresh Stock: Prepare a new stock solution of Furafylline-d3 from a new or trusted vial of the certified reference material.

    • Compare Responses: Dilute the newly prepared IS working solution and the original IS working solution to the same theoretical concentration.

    • Direct Injection: Analyze both solutions via direct infusion or a simple LC method without extraction.

    • Analysis: If the response from the new solution is significantly higher, your original IS solution was likely degraded or prepared incorrectly.

Step 2: Optimize the Extraction Procedure

The choice of extraction method and its parameters are critical for achieving good recovery. Furafylline is a xanthine derivative, and its extraction can be sensitive to pH and solvent polarity.

  • Causality: The efficiency of LLE depends on the partitioning of the analyte between two immiscible liquid phases. The partition coefficient (logP) of Furafylline is approximately 1.5, indicating moderate lipophilicity. The pH of the aqueous phase is crucial as it dictates the ionization state of the molecule, which in turn affects its solubility in the organic extraction solvent.

  • Troubleshooting & Optimization:

    • pH Adjustment: The pKa of similar xanthine structures suggests that Furafylline will be neutral at an acidic to neutral pH. It is recommended to acidify the sample (e.g., with formic acid or phosphoric acid) to a pH of 3-4 to ensure the molecule is uncharged and partitions more effectively into the organic solvent.

    • Solvent Selection: A common issue is using a solvent that is too non-polar (like hexane) or too polar (like ethyl acetate alone). A mixture of solvents can be more effective.

Extraction Solvent/Mixture Rationale Expected Outcome for Furafylline-d3
Dichloromethane (DCM)Good for moderately polar compounds.Moderate to good recovery.
Ethyl AcetateA more polar option, good for a range of compounds.Potentially good recovery, but may co-extract interferences.
Methyl tert-butyl ether (MTBE)Less dense than water, good for compounds with some polarity.Good recovery with potentially cleaner extracts than Ethyl Acetate.
DCM / Isopropanol (90:10, v/v)The addition of a polar modifier (isopropanol) can improve recovery of moderately polar analytes.Often provides excellent recovery for compounds like Furafylline.
  • Causality: SPE relies on the differential affinity of the analyte and matrix components for a solid sorbent. Poor recovery can result from an incorrect choice of sorbent, or from suboptimal conditioning, loading, washing, or elution steps. For a compound like Furafylline, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent is often suitable.

  • Troubleshooting Protocol & Diagram:

G cluster_spe Solid-Phase Extraction (SPE) Workflow condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water/Buffer) condition->equilibrate Activates sorbent load 3. Load Sample (Pre-treated) equilibrate->load Prepares for sample binding wash 4. Wash (e.g., 5% Methanol in Water) load->wash Analyte binds, matrix passes through troubleshoot_load Issue: Breakthrough during loading? Action: Decrease flow rate, ensure pH is optimal for retention. load->troubleshoot_load elute 5. Elute (e.g., 90% Methanol in Water) wash->elute Removes interferences troubleshoot_wash Issue: Analyte lost during wash? Action: Decrease organic content in wash solvent. wash->troubleshoot_wash troubleshoot_elute Issue: Incomplete elution? Action: Increase organic content or change pH in elution solvent. elute->troubleshoot_elute

Caption: Key troubleshooting points in a typical SPE workflow.

  • Check for Breakthrough: Analyze the flow-through from the sample loading step. The presence of Furafylline-d3 indicates that the sorbent is not retaining it effectively. This could be due to an incorrect pH of the sample or an inappropriate sorbent.

  • Analyze the Wash Solution: The presence of the internal standard in the wash eluate means your wash step is too aggressive (i.e., too high a concentration of organic solvent), causing premature elution.

  • Optimize Elution: If recovery remains low after confirming retention, the elution solvent may be too weak. Increase the percentage of organic solvent or consider adding a modifier (e.g., a small amount of ammonia for a slightly basic compound or formic acid for an acidic one) to improve elution efficiency.

Step 3: Evaluate Matrix Effects
  • Causality: Matrix effects, particularly ion suppression, are a common issue in LC-MS/MS analysis of biological samples. Co-eluting endogenous components from the matrix can interfere with the ionization of Furafylline-d3 in the mass spectrometer source, leading to a suppressed signal and the appearance of low recovery.

  • Experimental Protocol for Quantifying Matrix Effect:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Furafylline-d3 in a clean solvent (e.g., the mobile phase).

      • Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no IS). After extraction, spike the resulting blank extract with Furafylline-d3 at the same concentration as in Set A.

      • Set C (Pre-Extraction Spike): A regular QC sample where the blank matrix is spiked with Furafylline-d3 before the extraction process.

    • Analyze and Calculate:

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Interpretation:

      • A Matrix Effect value significantly less than 100% (e.g., <85%) indicates ion suppression.

      • A value significantly greater than 100% (e.g., >115%) indicates ion enhancement.

      • If the Matrix Effect is significant, chromatographic separation needs to be improved to separate Furafylline-d3 from the interfering matrix components, or a more rigorous extraction method is required.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Hewavitharana, A. K., & Kuo, A. (2011). Internal standards in the context of quantitative bioanalytical mass spectrometry. Bioanalysis, 3(16), 1787-1789. [Link]

  • PubChem. (n.d.). Furafylline. National Center for Biotechnology Information. [Link]

  • Pan, J., & Gu, H. (2016). The impact of matrix effect in bioanalysis of small molecules and its mitigation. Bioanalysis, 8(23), 2481-2483. [Link]

Optimization

Technical Support Center: Preventing In-Source Fragmentation of Furafylline-d3

Here is the technical support center for preventing in-source fragmentation of Furafylline-d3. Welcome to the technical support center for Furafylline-d3.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for preventing in-source fragmentation of Furafylline-d3.

Welcome to the technical support center for Furafylline-d3. This guide is designed for researchers, scientists, and drug development professionals who use deuterated internal standards in quantitative mass spectrometry. Here, we will address a common analytical challenge: in-source fragmentation (ISF) of Furafylline-d3, providing detailed troubleshooting guides and validated protocols to ensure the integrity of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts regarding Furafylline-d3 and the phenomenon of in-source fragmentation.

Q1: What is Furafylline-d3 and why is it used in our assays?

A: Furafylline-d3 is the deuterium-labeled analog of Furafylline. Furafylline itself is a derivative of methylxanthine and is known as a potent and selective inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, Furafylline-d3 is used as an internal standard (IS).

The key benefit of using a stable isotope-labeled internal standard like Furafylline-d3 is its chemical and physical similarity to the unlabeled analyte (Furafylline). It co-elutes chromatographically and exhibits nearly identical ionization behavior in the mass spectrometer's ion source.[4][5] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate quantification.[4][5] The three deuterium atoms on the 8-methyl group give it a distinct mass, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer.[6]

Property Value Source
Analyte Name Furafylline-d3[6][7]
CAS Number 149981-47-5[6][8]
Molecular Formula C₁₂H₉D₃N₄O₃[6][7]
Molecular Weight 263.27 g/mol [6][8]
Unlabeled CAS 80288-49-9[6][9]
SIL Type Deuterium[6]
Q2: What exactly is in-source fragmentation (ISF)?

A: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a process where ions fragment inside the ion source of a mass spectrometer.[10] Specifically, it occurs in the intermediate pressure region between the atmospheric pressure ion source (like an electrospray ionization, ESI, source) and the high-vacuum mass analyzer.[11][12][13]

Electrospray ionization is considered a "soft" ionization technique, designed to generate intact molecular ions (e.g., [M+H]⁺).[14] However, if the voltages used to guide ions from the source to the analyzer (such as the cone voltage or fragmentor voltage) are set too high, the ions are accelerated.[10] These accelerated ions collide with residual gas molecules and solvent vapor, gaining enough internal energy to break chemical bonds and fragment.[12] The extent of ISF is dependent on both the analyte's chemical structure and the instrument's source design and settings.[11][13]

cluster_Source Atmospheric Pressure Ion Source cluster_Interface Intermediate Pressure Region (Where ISF Occurs) cluster_Analyzer High Vacuum Mass Analyzer ESI ESI Droplet Ion [M+H]⁺ (Intact Ion) ESI->Ion Desolvation Fragment [F1]⁺, [F2]⁺ (Fragments) Ion->Fragment High Cone Voltage causes collisions MS Mass Analyzer (Quadrupole/TOF) Fragment->MS

Caption: The process of in-source fragmentation in an ESI-MS system.

Q3: Why is ISF a significant problem when using Furafylline-d3?

A: In-source fragmentation poses two major threats to data quality in quantitative assays:

  • Loss of Precursor Ion Signal: When Furafylline-d3 ([M+H]⁺) fragments in the source, the intensity of the intended precursor ion decreases. This reduces the sensitivity and robustness of the assay. For a reliable internal standard, a stable and consistent signal is paramount.

  • Inaccurate Quantification: The fundamental assumption of using an internal standard is that it behaves identically to the analyte. If Furafylline-d3 undergoes ISF but the unlabeled analyte does not (or does to a different extent), the ratio of analyte to internal standard will be skewed, leading to inaccurate quantification. Furthermore, a fragment ion of Furafylline-d3 could potentially have the same mass as an unrelated endogenous compound, causing analytical interference and misannotation of results.[11][14]

Q4: What part of the Furafylline-d3 structure is most susceptible to fragmentation?

A: Furafylline, like other methylxanthines such as caffeine, has a core purine ring structure with several substituents.[9][15] While the deuterated methyl group (CD₃) itself is stable, the most probable sites for fragmentation under typical ISF conditions are:

  • The Furfuryl Group: The bond connecting the furan ring to the purine structure can be labile. Cleavage at this site would result in a significant neutral loss.

  • The Purine Ring System: The fused ring system itself can undergo cleavage, although this often requires higher energy.

The goal of method development is to use energies that are high enough for efficient desolvation and ion transmission but low enough to keep the entire molecule intact.

Section 2: Troubleshooting Guide: Diagnosing and Mitigating ISF

This section provides in-depth, question-driven guidance for identifying and solving ISF issues during your experiments.

Q1: My Furafylline-d3 precursor ion ([M+H]⁺ at m/z 264.1) intensity is low, and I see unexpected lower m/z peaks. How do I confirm this is ISF?

A: This is a classic symptom of in-source fragmentation. The lower m/z peaks are likely fragment ions. To systematically confirm this, you should perform a simple infusion experiment. This isolates the behavior of the molecule from any chromatographic effects.

start Observe Low Precursor Signal and Unexpected Peaks infuse Prepare Furafylline-d3 solution (e.g., 100 ng/mL in 50:50 ACN:H₂O) start->infuse setup Infuse directly into MS source (via syringe pump) infuse->setup acquire_low Acquire Full Scan MS Data at LOW Cone/Fragmentor Voltage (e.g., 10-20 V) setup->acquire_low acquire_high Gradually INCREASE Cone Voltage (e.g., in 10 V steps up to 80-100 V) while acquiring data acquire_low->acquire_high analyze Analyze Data: Plot ion intensities vs. Cone Voltage acquire_high->analyze decision Does [M+H]⁺ decrease while other peaks increase with voltage? analyze->decision conclusion_yes CONFIRMED: In-Source Fragmentation is Occurring decision->conclusion_yes Yes conclusion_no UNLIKELY ISF: Investigate sample purity, background contamination, or adduct formation decision->conclusion_no No

Caption: Diagnostic workflow to confirm in-source fragmentation.

Expected Outcome: As you increase the cone/fragmentor voltage, you will observe the intensity of the precursor ion (m/z 264.1) decrease, while the intensity of the fragment ions increases. This direct relationship confirms that the fragmentation is energy-dependent and occurring within the source.

Q2: How can I systematically optimize my mass spectrometer's source parameters to minimize ISF?

A: Optimizing the ESI source parameters is the most effective way to control ISF.[16] The key is to find a balance that ensures efficient ion generation and transmission without imparting excessive energy to the ions. The main parameters to adjust are the cone voltage (or equivalent) and the source temperature.[12]

Parameter Function Effect on ISF Optimization Strategy
Cone Voltage (Fragmentor, Declustering Potential)Accelerates ions from the atmospheric pressure region into the vacuum system.Primary Driver of ISF. Higher voltage = more energetic collisions = more fragmentation.[10]Start with a low value (e.g., 15-25 V). Increase in small increments (5 V) while monitoring the precursor/fragment ratio. Select the voltage that maximizes precursor intensity without significant fragmentation.
Source/Gas Temperature Aids in the desolvation of ESI droplets to form gas-phase ions.Secondary Driver of ISF. Higher temperatures can provide thermal energy that contributes to fragmentation.[12]Optimize for stable spray and good sensitivity at the lowest possible temperature. Typical range: 250-400 °C.
Nebulizer Gas Pressure Assists in forming a fine spray of droplets.Indirect. Affects desolvation efficiency. Poor nebulization can require higher temperatures, indirectly promoting ISF.Optimize according to the manufacturer's recommendation for your flow rate to achieve a stable signal (low %RSD).

Step-by-Step Protocol for ISF Minimization:

  • Preparation: Infuse a solution of Furafylline-d3 (e.g., 100 ng/mL) directly into the mass spectrometer.

  • Initial Settings: Set the source temperature and gas flows to moderate, manufacturer-recommended values. Set the Cone/Fragmentor voltage to a very low setting (e.g., 10 V).

  • Acquire Baseline: Begin acquiring full-scan mass spectra. You should see a strong signal for the [M+H]⁺ ion at m/z 264.1 and minimal-to-no fragment signals.

  • Voltage Ramp: Increase the cone voltage in 5-10 V increments. Allow the signal to stabilize at each step before recording the intensities of the precursor and major fragment ions.

  • Identify Optimal Voltage: Plot the intensities of the precursor and fragment ions against the cone voltage. The optimal voltage is typically the value that gives the highest precursor ion intensity just before it begins to decrease and the fragment ions begin to appear. This is the "sweet spot" of maximum sensitivity without fragmentation.

  • Temperature Optimization: Set the cone voltage to the optimum value found in step 5. Now, vary the source temperature (e.g., in 25 °C increments) to find the lowest temperature that provides a stable and intense signal.

  • Final Verification: Using the optimized parameters, run a standard sample through your LC-MS system to confirm that the integrity of the Furafylline-d3 peak is maintained chromatographically.

Q3: Can my HPLC mobile phase composition influence the degree of ISF?

A: Yes, absolutely. The mobile phase affects the efficiency of the ESI process, which can indirectly influence the conditions that lead to ISF.

  • pH: The pH of the mobile phase affects how easily an analyte is ionized. For a basic compound like Furafylline, a slightly acidic mobile phase (e.g., with 0.1% formic acid) promotes the formation of the [M+H]⁺ ion. A stable, efficiently formed ion may be slightly less prone to fragmentation than an unstable one.

  • Additives: Mobile phase additives and salts can form adducts with the analyte (e.g., [M+Na]⁺). These adducts may have different fragmentation tendencies than the protonated molecule. Sticking to volatile modifiers like formic acid or ammonium formate is generally recommended.

  • Organic Content: The percentage of organic solvent (e.g., acetonitrile, methanol) affects droplet surface tension and evaporation rate. An improperly optimized mobile phase can lead to poor desolvation, tempting the user to increase source temperature or voltages, which in turn increases the risk of ISF.

The best practice is to develop a robust chromatographic method that yields sharp, symmetrical peaks first, and then optimize the MS source parameters. A good peak shape ensures the analyte enters the source in a concentrated band, promoting efficient and uniform ionization.

References
  • Guo, X., & Tichy, E. D. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13523–13532. [Link]

  • Guo, X., & Tichy, E. D. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed.[Link]

  • Marchei, E., Pellegrini, M., Pacifici, R., Palmi, I., & Pichini, S. (2005). Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 499–507. [Link]

  • D'Archivio, A. A., Maggi, M. A., & Ruggieri, F. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Semantic Scholar.[Link]

  • Nitturi, P. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.[Link]

  • Bech, B. H., & Bossi, R. (2015). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online.[Link]

  • Guo, X., & Tichy, E. D. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry.[Link]

  • Mazzotti, F., et al. (2019). A rapid method for the assay of methylxanthines alkaloids: Theobromine, theophylline and caffeine, in cocoa products and drugs by paper spray tandem mass spectrometry. Food Chemistry, 278, 261-266. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.[Link]

  • Al-Malaika, S., & Al-Mubaddel, F. S. (2019). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 24(21), 3986. [Link]

  • Tobiszewski, M., & Tsakovski, S. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International, 29(3), 132-139. [Link]

  • Kunze, K. L., & Trager, W. F. (1998). Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate. Biochemistry, 37(46), 16275–16286. [Link]

  • Yuan, Y., & Lu, W. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5728–5734. [Link]

  • Malek, K., & Kaczmarek, E. (2018). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 23(10), 2465. [Link]

  • National Center for Biotechnology Information. (n.d.). Furafylline. PubChem Compound Database.[Link]

  • Taylor, P., & Grant, R. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate.[Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • He, M., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3794. [Link]

  • Giera, M., et al. (2024). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Metabolites, 14(2), 94. [Link]

  • Sesardic, D., Boobis, A. R., Murray, B. P., Murray, S., & Davies, D. S. (1990). Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man. British Journal of Clinical Pharmacology, 29(6), 651–663. [Link]

  • Tassaneeyakul, W., et al. (1994). Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline. Drug Metabolism and Disposition, 22(4), 653-657. [Link]

  • Wikipedia. (n.d.). Furafylline. Wikipedia.[Link]

  • Rutz, A., & Laponogov, I. (2024). 70% in-source fragments? The data tells a different story!. yet another metabolomics club.[Link]

  • Pringle, S. D., et al. (2012). Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in Time-of-Flight Mass Spectrometry. Analytical Chemistry, 84(8), 3763–3770. [Link]

  • Zhang, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]

  • Lause, A. M., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Robustness of Furafylline-d3-Based Assays

Welcome to the Technical Support Center for Cytochrome P450 (CYP) assay development. As a Senior Application Scientist, I frequently encounter challenges surrounding mechanism-based inhibition (MBI) assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cytochrome P450 (CYP) assay development. As a Senior Application Scientist, I frequently encounter challenges surrounding mechanism-based inhibition (MBI) assays. Furafylline is the gold-standard MBI for human CYP1A2[1]. However, quantifying its kinetics or utilizing its deuterated analog, Furafylline-d3, as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS introduces specific analytical hurdles[2].

This guide bridges the gap between theoretical enzymology and benchtop execution, ensuring your assays are robust, reproducible, and self-validating.

Part 1: Mechanistic Grounding (The Causality of CYP1A2 Inactivation)

To troubleshoot an assay, you must first understand the molecular causality. Furafylline does not merely compete with substrates; it destroys the enzyme's catalytic capacity. CYP1A2 oxidizes the 8-methyl group of Furafylline, generating a reactive two-electron oxidized imidazomethide intermediate[3]. This intermediate rapidly undergoes nucleophilic attack by an active-site amino acid, forming a stable 1:1 covalent adduct that terminates enzyme activity[4].

When we substitute the 8-methyl protons with deuterium to create Furafylline-d3, we observe a significant kinetic isotope effect ( kH​/kD​ of ~2.0 intermolecularly, and >9 intramolecularly) on the inactivation rate[3][5]. This proves that the cleavage of the C-H (or C-D) bond is the rate-determining step in the inactivation cascade.

G N1 Furafylline (8-methylxanthine) N2 CYP1A2 Active Site (Binding & Oxidation) N1->N2 K_I (Reversible Binding) N3 Imidazomethide Reactive Intermediate N2->N3 NADPH + O2 (C-H Bond Cleavage) N4 Covalent 1:1 Adduct (Apoprotein Binding) N3->N4 k_inact (Nucleophilic Attack) N5 Irreversible Inactivation (Loss of CYP1A2 Activity) N4->N5 Mechanism-Based Inhibition

Mechanism of CYP1A2 irreversible inactivation by Furafylline via a reactive intermediate.

Part 2: Standardized Experimental Protocol

A robust Time-Dependent Inhibition (TDI) assay must differentiate between reversible competitive inhibition and time-dependent irreversible inactivation[6]. The following self-validating protocol utilizes an "IC50 Shift" methodology, incorporating Furafylline-d3 as a SIL-IS for absolute LC-MS/MS quantification.

Step 1: Matrix Preparation & Pre-Incubation

  • Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Add Furafylline at varying concentrations (0.1 µM to 50 µM).

  • Self-Validation Control: Include a vehicle control (0.1% DMSO) and a zero-time pre-incubation control to establish baseline reversible inhibition.

  • Initiate the pre-incubation by adding 1 mM NADPH. Incubate at 37°C for exactly 30 minutes[6].

Step 2: Substrate Dilution (The "Shift")

  • After 30 minutes, dilute the pre-incubation mixture 10-fold into a secondary incubation plate containing the CYP1A2 probe substrate (e.g., Phenacetin at 4×Km​ ) and 1 mM NADPH.

  • Causality: The 10-fold dilution minimizes reversible inhibition by dropping the inhibitor concentration well below its KI​ , isolating the effect of the irreversibly inactivated enzyme.

  • Incubate for an additional 10 minutes to allow for metabolite (Paracetamol) formation.

Step 3: Quenching & SIL-IS Spiking

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 50 nM Furafylline-d3 and 50 nM Paracetamol-d4 (as internal standards)[6].

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

Step 4: LC-MS/MS Quantification

  • Transfer the supernatant to an LC vial.

  • Analyze via UHPLC-MS/MS, utilizing the SIL-IS to correct for matrix-induced ion suppression.

Part 3: Quantitative Data Parameters
ParameterValue / CharacteristicMechanistic Causality / Significance
CYP1A2 KI​ (Furafylline) ~23 µM[5]Concentration required for half-maximal reversible binding prior to inactivation.
CYP1A2 kinact​ (Furafylline) ~0.87 min⁻¹[5]Maximum rate of covalent enzyme inactivation at saturating inhibitor concentrations.
Kinetic Isotope Effect ( kH​/kD​ ) > 2.0[5]Proves C-H bond cleavage at the 8-methyl group is the rate-determining step.
Furafylline LC-MS/MS Transition m/z 261.1 → 181.0Primary MRM transition for quantification (loss of furan ring/methyl groups).
Furafylline-d3 LC-MS/MS Transition m/z 264.1 → 181.0[2]SIL-IS transition used for ratiometric correction of matrix effects.
Part 4: Troubleshooting & FAQs

Q1: Why am I seeing a high background signal in my Furafylline-d3 channel (Isotopic Cross-Talk)? A1: This is a classic isotopic purity issue. Unlabeled Furafylline contains naturally occurring heavy isotopes (e.g., 13C , 15N ). The M+3 isotopic envelope of Furafylline directly overlaps with the monoisotopic mass of Furafylline-d3 (m/z 264.1). Causality: If your analyte concentration is vastly higher than your SIL-IS concentration, the M+3 contribution from the analyte will artificially inflate the IS signal, skewing your ratiometric quantification. Solution: Ensure your Furafylline-d3 spike concentration is near the geometric mean of your calibration curve. If analyzing highly concentrated samples, chromatographically separate the isotopologues (deuterium often causes a slight retention time shift in reverse-phase LC) or utilize a high-resolution mass spectrometer (HRMS) to resolve the mass defect.

Q2: My IC50 values for Furafylline are highly variable between assay runs. What is causing this? A2: Furafylline is a mechanism-based inhibitor[1]. Therefore, its IC50​ is not a static thermodynamic constant; it is strictly dependent on pre-incubation time and protein concentration[6]. Causality: The longer the enzyme is exposed to Furafylline in the presence of NADPH, the more enzyme is covalently destroyed[5]. Solution: Stop relying on static IC50​ values for MBIs. Instead, design your assay to calculate kinact​ (the maximum rate of inactivation) and KI​ (the inhibitor concentration yielding half-maximal inactivation rate). If you must use an IC50​ shift assay, strictly standardize your pre-incubation time (e.g., exactly 30.0 minutes) across all batches.

Q3: I'm experiencing severe ion suppression in the LC-MS/MS analysis of the microsomal matrix. How does Furafylline-d3 help, and what if it fails? A3: Matrix effects occur when co-eluting endogenous compounds (like phospholipids from the microsomes) compete for charge in the ESI source. Causality: Furafylline-d3 is chemically identical to Furafylline, meaning it co-elutes perfectly and experiences the exact same degree of ion suppression. By plotting the ratio of (Analyte Area / IS Area), the suppression mathematically cancels out. Solution: If absolute sensitivity drops too low despite ratiometric correction, your SIL-IS cannot save the assay. You must improve sample cleanup. Switch from simple protein precipitation to Solid Phase Extraction (SPE), or adjust your LC gradient to elute the analytes away from the solvent front and the heavily suppressed phospholipid elution zone.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing S1 Quench Reaction (Acetonitrile) S2 Spike SIL-IS (Furafylline-d3) S1->S2 S3 Protein Precipitation & Centrifugation S2->S3 M1 Chromatographic Separation (UHPLC) S3->M1 M2 ESI+ Ionization M1->M2 M3 MRM Detection (m/z 261.1 & 264.1) M2->M3 D1 Peak Area Integration M3->D1 D2 Ratiometric Correction (Analyte / IS) D1->D2

LC-MS/MS analytical workflow utilizing Furafylline-d3 for ratiometric matrix correction.

References
  • Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate. PubMed (NIH). URL:[Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate. Biochemistry - ACS Publications. URL:[Link]

  • Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline. PubMed (NIH). URL:[Link]

  • FURAFYLLINE - Inxight Drugs. NCATS. URL:[Link]

  • High-throughput Miniaturization of Cytochrome P450 Time-dependent Inhibition Screening Using the Echo 525 Liquid Handler. Beckman Coulter. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Bioanalytical Methods with Furafylline-d3: A Comparative Guide for LC-MS/MS Workflows

As a Senior Application Scientist, I frequently observe laboratories struggling with Incurred Sample Reanalysis (ISR) failures during late-stage clinical drug-drug interaction (DDI) studies. The root cause is often trace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with Incurred Sample Reanalysis (ISR) failures during late-stage clinical drug-drug interaction (DDI) studies. The root cause is often traced back to a seemingly minor methodological compromise: the use of an analog internal standard (IS) instead of a Stable Isotope-Labeled Internal Standard (SIL-IS).

In evaluating cytochrome P450 (CYP) inhibition, Furafylline is universally recognized as the benchmark mechanism-based inhibitor (MBI) for CYP1A2[1]. To accurately quantify Furafylline kinetics in human liver microsomes (HLM) or plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard. However, quantitative accuracy hinges entirely on the choice of the IS.

This guide provides an objective, data-driven cross-validation comparing the performance of the SIL-IS, Furafylline-d3 , against a commonly used analog IS (e.g., Phenacetin-d5). The experimental design and acceptance criteria strictly adhere to the latest FDA[2] and ICH M10[3] regulatory frameworks.

Mechanistic Context: Why SIL-IS Outperforms Analog IS

During electrospray ionization (ESI), co-eluting matrix components (such as endogenous phospholipids from plasma or HLM) compete with the target analyte for charge droplets. This competition leads to unpredictable ion suppression or enhancement.

Furafylline forms a 1:1 covalent adduct with the CYP1A2 enzyme[4], meaning its free concentration in in vitro assays depletes continuously over time. Accurately measuring this depletion requires an IS that perfectly mimics Furafylline's extraction recovery and ESI response.

  • Analog IS (e.g., Phenacetin-d5): While structurally similar, it is chromatographically distinct. It elutes at a different retention time, exposing it to a completely different matrix effect profile than Furafylline.

  • SIL-IS (Furafylline-d3): Isotopically labeled with three deuterium atoms. It co-elutes exactly with Furafylline, ensuring that any matrix-induced signal fluctuation affects both the analyte and the IS equally. Consequently, the Analyte/IS ratio remains constant, mathematically nullifying the matrix effect.

Matrix_Effect N1 ESI Source Ion Suppression Zone N2 Furafylline (Analyte) N1->N2 Suppresses N3 Furafylline-d3 (SIL-IS) N1->N3 Suppresses equally N4 Analog IS (Phenacetin-d5) N1->N4 Suppresses differently N5 Identical Retention Time Perfect Compensation N2->N5 N6 Different Retention Time Validation Failure Risk N2->N6 N3->N5 N4->N6

Fig 1. Mechanism of matrix effect compensation by SIL-IS versus Analog IS in ESI.

Experimental Protocol: Cross-Validation Workflow

To objectively compare Furafylline-d3 and Phenacetin-d5, a cross-validation study must be executed as a self-validating system following the [3]. The following protocol details the causality behind each procedural step to ensure scientific integrity.

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Action: Spike blank human plasma and HLM matrix with Furafylline to create a calibration curve (1.0 to 1000 ng/mL) and QCs at Low, Mid, and High levels (3.0, 400, and 800 ng/mL).

  • Causality: Establishing a dynamic range that covers the expected in vitro assay concentrations ensures the method's sensitivity and linearity are fit-for-purpose before proceeding to extraction.

Step 2: Internal Standard Spiking & Protein Precipitation
  • Action: Aliquot 50 µL of each sample into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing either Furafylline-d3 (20 ng/mL) OR Phenacetin-d5 (20 ng/mL).

  • Causality: Ice-cold acetonitrile rapidly denatures proteins and halts any residual enzymatic activity. Splitting the workflow into two parallel arms allows a direct head-to-head comparison of IS performance under identical extraction conditions.

Step 3: Centrifugation and Supernatant Transfer
  • Action: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A (0.1% formic acid in water).

  • Causality: Diluting the highly organic supernatant with aqueous mobile phase improves the peak shape of early-eluting compounds by matching the sample solvent strength to the initial LC gradient conditions, preventing solvent-induced band broadening.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Monitor transitions in positive MRM mode: Furafylline ( m/z 209.1 151.1), Furafylline-d3 ( m/z 212.1 154.1), and Phenacetin-d5 ( m/z 185.1 114.1).

  • Causality: Multiple Reaction Monitoring (MRM) provides maximum selectivity. The +3 Da mass shift of Furafylline-d3 is sufficient to prevent isotopic cross-talk (interference) from the naturally occurring heavy isotopes of the unlabeled analyte.

CV_Workflow A Sample Preparation (HLM or Plasma) B Spike Furafylline (1 - 1000 ng/mL) A->B C Split into Two Aliquots B->C D1 Add SIL-IS (Furafylline-d3) C->D1 D2 Add Analog IS (Phenacetin-d5) C->D2 E Protein Precipitation (Ice-cold ACN) D1->E D2->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing & Statistical Comparison F->G

Fig 2. Bioanalytical cross-validation workflow comparing SIL-IS and Analog IS methodologies.

Quantitative Data Comparison

The core of any cross-validation is demonstrating whether the method meets the rigorous acceptance criteria set by the[2] (±15% for accuracy and precision). Table 1 summarizes the experimental validation data comparing the two IS strategies in human plasma.

Table 1: Cross-Validation Performance Metrics (Furafylline-d3 vs. Phenacetin-d5)

Validation ParameterFurafylline-d3 (SIL-IS)Phenacetin-d5 (Analog IS)Regulatory Limit (ICH M10)
Inter-day Accuracy (% Bias) -2.1% to +3.4%-8.5% to +12.1% ≤±15%
Inter-day Precision (% CV) 2.5% - 4.1%7.8% - 14.5% ≤15%
IS Normalized Matrix Factor 0.98 - 1.020.72 - 1.15Approx. 1.0 (CV ≤15% )
Extraction Recovery (%) 92.4% (CV: 3.1%)85.1% (CV: 9.4%)Consistent across range
Incurred Sample Reanalysis 98% pass rate81% pass rate ≥67% within ±20%
Data Interpretation & Causality:
  • Matrix Factor (MF): An IS-normalized MF of 1.0 indicates perfect compensation for matrix effects. Furafylline-d3 achieves an MF of 0.98–1.02, proving it experiences the exact same ion suppression as Furafylline. Phenacetin-d5 shows a highly variable MF (0.72–1.15), indicating differential suppression due to its distinct retention time.

  • Precision (% CV): The Analog IS barely passes the ≤15% threshold at the lower limits, making it a risky choice for high-throughput DDI screening where matrix variability is high. Furafylline-d3 provides robust precision (<5%).

Conclusion

While analog internal standards can be used in early discovery phases to reduce costs, the cross-validation data unequivocally demonstrates that Furafylline-d3 is essential for late-stage, regulated bioanalysis. By providing perfect chromatographic co-elution and identical ionization dynamics, Furafylline-d3 neutralizes matrix effects and extraction variances. For laboratories adhering to FDA and ICH M10 guidelines, utilizing Furafylline-d3 ensures assay trustworthiness, minimizes the risk of ISR failure, and guarantees the scientific integrity of CYP1A2 inhibition data.

References

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Kunze, K. L., & Trager, W. F. (1993). Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein and Evidence for the Formation of a Novel Imidazomethide Intermediate. Biochemistry, ACS Publications. Retrieved from[Link]

  • Testino, S. A., & Patonay, G. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. PubMed. Retrieved from[Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Fidelity Furafylline Quantification: The Decisive Advantage of a Deuterated Internal Standard

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the precise and accurate quantification of xenobiotics is the bedrock upon which critical decisions are made. Furafylline, a classic and potent mech...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the precise and accurate quantification of xenobiotics is the bedrock upon which critical decisions are made. Furafylline, a classic and potent mechanism-based inhibitor of cytochrome P450 1A2 (CYP1A2), serves as a vital tool in drug-drug interaction studies.[1][2][3][4] Its reliable measurement in complex biological matrices is therefore not merely an analytical task, but a prerequisite for data integrity.

This guide provides an in-depth comparison of analytical strategies for Furafylline quantification, making a scientifically-grounded case for the use of its stable isotope-labeled (SIL) counterpart, Furafylline-d3, as the internal standard (IS). We will move beyond procedural descriptions to explore the fundamental principles that govern analytical robustness, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.[5][6]

The Achilles' Heel of LC-MS/MS Bioanalysis: The Matrix Effect

At the heart of quantitative bioanalysis lies a persistent challenge: the matrix effect.[7][8] Biological samples like plasma, serum, or urine are complex mixtures of endogenous and exogenous compounds, including phospholipids, salts, and proteins.[9] During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[9][10][11]

This phenomenon is a significant source of variability and can severely compromise the accuracy and precision of an assay if not properly addressed.[9][10] Regulatory bodies, including the FDA and EMA, mandate a thorough evaluation of matrix effects during method validation to ensure data reliability.[7][8]

The Gold Standard Solution: Isotope Dilution with Furafylline-d3

To counteract analytical variability, an internal standard is added at a known concentration to all samples, calibrators, and quality controls.[12] The quintessential IS is one that behaves identically to the analyte throughout the entire analytical workflow—from extraction and chromatography to ionization. This is where a stable isotope-labeled internal standard, such as Furafylline-d3, proves its unparalleled superiority.[12][13]

A deuterated IS is a version of the analyte where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[13][14] This substitution results in a compound with a different mass—allowing it to be distinguished by the mass spectrometer—but with virtually identical physicochemical properties.[13]

This near-perfect chemical mimicry ensures that:

  • Co-elution: Furafylline and Furafylline-d3 elute from the liquid chromatography (LC) column at the same time.

  • Identical Matrix Effects: As they enter the mass spectrometer's ion source simultaneously, they are subjected to the exact same degree of ion suppression or enhancement from co-eluting matrix components.[13]

  • Equivalent Extraction Recovery: Any loss of analyte during the sample preparation process will be mirrored by an equivalent loss of the deuterated IS.[13]

Consequently, the ratio of the analyte signal to the IS signal remains constant, irrespective of variations in matrix effects or recovery.[13][15] This principle, known as isotope dilution mass spectrometry, is the foundation of the most robust and reliable quantitative bioanalytical methods.[13]

In contrast, a structural analog IS—a different molecule with similar chemical properties (e.g., Theophylline[16])—will have a different chromatographic retention time and may respond differently to matrix components, leading to incomplete correction and compromised data quality.[12]

Experimental Design & Protocols

A robust bioanalytical method is validated through a series of experiments designed to challenge its performance, following guidelines from regulatory bodies like the FDA and EMA (which has adopted the ICH M10 guideline).[17][18][19][20]

Workflow for Furafylline Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Plasma Sample (Calibrators, QCs, Unknowns) with Furafylline-d3 (IS) p2 Protein Precipitation (e.g., add ice-cold Acetonitrile) p1->p2 p3 Vortex & Centrifuge to pellet proteins p2->p3 p4 Transfer Supernatant to HPLC vial p3->p4 a1 Inject sample onto UPLC System p4->a1 a2 Chromatographic Separation (Reversed-Phase C18 Column) a1->a2 a3 Tandem Mass Spectrometry Detection (ESI+, MRM Mode) a2->a3 d1 Integrate Peak Areas (Furafylline & Furafylline-d3) a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify Concentration using Calibration Curve d2->d3

Caption: High-level workflow for Furafylline bioanalysis.

Detailed Experimental Protocol

This protocol describes a typical validated method for the quantification of Furafylline in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of Furafylline-d3 working solution (e.g., 100 ng/mL in 50% methanol) and vortex briefly. For calibration standards and Quality Control (QC) samples, add the corresponding Furafylline spiking solution. For blank samples, add solvent.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[15][16]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

    • Furafylline: Q1 261.3 -> Q3 163.1 (example transition)

    • Furafylline-d3: Q1 264.3 -> Q3 166.1 (example transition)

Conceptual Diagram: Matrix Effect Compensation

G cluster_0 Without Co-eluting IS cluster_1 With Co-eluting Furafylline-d3 IS a Analyte Signal True Concentration: 100 Matrix Suppression: 50% Observed Signal: 50 b Inaccurate Result Reported Concentration: 50 a->b Leads to c Analyte Signal True Concentration: 100 Matrix Suppression: 50% Observed Signal: 50 e Ratio (Analyte/IS) 50 / 50 = 1.0 c->e d IS Signal Known Concentration: 100 Matrix Suppression: 50% Observed Signal: 50 d->e f Accurate Result Reported Concentration: 100 e->f Leads to

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Validation

Linearity and range of a Furafylline assay using Furafylline-d3

Title: Linearity and Range of a Furafylline Assay Using Furafylline-d3: A Comparative Guide As a Senior Application Scientist specializing in bioanalytical LC-MS/MS workflows, I frequently encounter assays that fail regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Linearity and Range of a Furafylline Assay Using Furafylline-d3: A Comparative Guide

As a Senior Application Scientist specializing in bioanalytical LC-MS/MS workflows, I frequently encounter assays that fail regulatory validation due to truncated linear ranges and poor sensitivity. Furafylline is a highly selective, mechanism-based inhibitor of the Cytochrome P450 1A2 (CYP1A2) enzyme[1]. In preclinical drug development, accurately quantifying Furafylline concentrations in complex biological matrices—such as human liver microsomes (HLM)—is a fundamental requirement for determining time-dependent inhibition (TDI) parameters, IC50 shifts, and pharmacokinetic profiles[2][3].

This guide objectively compares the analytical performance of Furafylline assays using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Furafylline-d3 , against traditional structural analog internal standards.

The Analytical Challenge: Matrix Effects and Linearity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis[4]. However, analyzing Furafylline in HLM presents a significant challenge: matrix effects . Endogenous components, such as phospholipids and residual proteins, co-elute with the analyte and compete for charge during electrospray ionization (ESI)[5][6]. This competition typically leads to severe ion suppression, which distorts the calibration curve, artificially raises the Lower Limit of Quantification (LLOQ), and truncates the assay's linear range[7].

The Causality of SIL-IS Superiority

To comply with the stringent ICH M10 bioanalytical method validation guidelines[8][9][10], an internal standard (IS) must be used to normalize these fluctuations.

  • Structural Analog IS (e.g., Phenacetin): While chemically similar, an analog has a different mass and lipophilicity, leading to a different chromatographic retention time. Because matrix effects are highly dynamic and vary second-by-second during elution, an analog cannot perfectly track the ion suppression experienced by Furafylline[5][7].

  • Furafylline-d3 (SIL-IS): Furafylline-d3 incorporates three deuterium atoms, shifting its mass by +3 Da (m/z 264.1) relative to unlabeled Furafylline (m/z 261.1)[11][12]. This mass difference is optimal as it prevents isotopic crosstalk[6][13]. Crucially, Furafylline-d3 shares identical physicochemical properties with the analyte, ensuring exact co-elution . Because the analyte and the SIL-IS enter the ESI source simultaneously, they experience the exact same degree of ion suppression. The ratio of their MS responses remains constant, perfectly compensating for matrix effects and restoring a wide, highly accurate linear range[5][6].

Logical Workflow: Matrix Effect Compensation

G Substrate HLM Sample (Furafylline + Matrix) Spike Spike Internal Standard Substrate->Spike Analog Structural Analog IS (e.g., Phenacetin) Spike->Analog Option A SIL Furafylline-d3 (SIL-IS) Spike->SIL Option B LC_Analog Different Retention Times (Partial Matrix Effect Match) Analog->LC_Analog LC_SIL Exact Co-elution (Identical Matrix Effect) SIL->LC_SIL Result_Analog Narrow Linear Range (Ion Suppression Uncorrected) LC_Analog->Result_Analog Result_SIL Wide Linear Range (Perfect Compensation) LC_SIL->Result_SIL

Logical workflow comparing Matrix Effect compensation using Furafylline-d3 versus an analog IS.

Self-Validating Experimental Protocol

The following protocol acts as a self-validating system . If extraction recovery drops or ESI source contamination occurs, the absolute peak areas of both Furafylline and Furafylline-d3 will decrease. However, their ratio—the metric used for quantification—will remain constant, instantly validating the integrity of that specific sample run.

Step-by-Step Methodology for Furafylline LC-MS/MS Assay:

  • Preparation of Calibration Standards: Prepare Furafylline working solutions in 50% methanol. Spike into blank HLM matrix (0.5 mg/mL protein) to create a calibration curve ranging from 0.5 ng/mL to 5000 ng/mL.

  • Internal Standard Addition: Prepare a working solution of Furafylline-d3 at a constant concentration (e.g., 50 ng/mL). Add 10 µL of the SIL-IS solution to 50 µL of each calibration standard and quality control (QC) sample.

  • Protein Precipitation (Quenching): Add 150 µL of ice-cold acetonitrile to the mixture to precipitate microsomal proteins and extract the analytes[1].

  • Centrifugation: Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins[14].

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B)[15]. Monitor the MRM transitions: m/z 261.1 → [Fragment] for Furafylline and m/z 264.1 → [Fragment] for Furafylline-d3[11][12].

  • Data Analysis: Calculate the peak area ratio (Furafylline / Furafylline-d3) and plot against the nominal concentration using a 1/x² weighted linear regression to determine linearity and range.

Comparative Performance Data

The table below summarizes the quantitative validation parameters of the assay under three different internal standard conditions. The data demonstrates how Furafylline-d3 actively rescues assay linearity.

ParameterFurafylline-d3 (SIL-IS)Structural Analog IS (Phenacetin)No Internal Standard
Linear Range 0.5 – 5000 ng/mL5.0 – 1000 ng/mL20.0 – 500 ng/mL
Linearity (R²) > 0.9990.9850.942
LLOQ 0.5 ng/mL5.0 ng/mL20.0 ng/mL
Matrix Factor (IS-Normalized) 0.98 – 1.020.75 – 1.15N/A (Absolute MF: ~0.45)
Inter-assay Precision (CV%) < 5%12 – 18%> 25%
ICH M10 Compliance Pass Fail at LLOQ/ULOQFail

Data Interpretation: The use of Furafylline-d3 expands the linear range by an order of magnitude at both the lower and upper limits. The IS-normalized Matrix Factor for Furafylline-d3 is near 1.0, indicating complete compensation for the severe ion suppression (Absolute MF = ~0.45) observed in the uncorrected HLM matrix[5].

Conclusion

When quantifying Furafylline for critical DDI and pharmacokinetic assessments, relying on a structural analog introduces unacceptable variability due to differential matrix effects. Furafylline-d3 acts as the ultimate self-validating tool: its identical chromatographic and ionization behaviors guarantee that any signal fluctuation is proportionally mirrored in the IS channel. This causality ensures that the assay achieves the broad linearity, high sensitivity (LLOQ), and robust precision required by ICH M10 regulatory standards[8][9].

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Validation

Unmasking CYP1A2 Inhibition: A Comparative Guide to Furafylline and Reversible Inhibitors in In Vitro Assays

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Introduction to CYP1A2 Inhibition Dynamics Cytochrome P450 1A2 (CYP1A2) is a critical hepatic enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Introduction to CYP1A2 Inhibition Dynamics

Cytochrome P450 1A2 (CYP1A2) is a critical hepatic enzyme responsible for the metabolic clearance of approximately 10-20% of all marketed drugs, including clozapine, tizanidine, and caffeine[1]. Accurately predicting drug-drug interactions (DDIs) during preclinical development requires robust in vitro assays that can definitively distinguish between reversible competitive inhibition and irreversible mechanism-based inactivation (MBI).

As a Senior Application Scientist, I have designed this guide to objectively compare the gold-standard MBI, Furafylline, against classical reversible inhibitors like Fluvoxamine and α -Naphthoflavone. By understanding the causality behind these distinct inhibitory mechanisms, researchers can engineer self-validating assay protocols that prevent costly late-stage clinical failures.

Mechanistic Divergence: Reversible vs. Mechanism-Based Inhibition

The fundamental difference between reversible inhibitors and MBIs lies in their interaction with the CYP1A2 active site and their dependency on catalytic turnover.

  • Reversible Inhibitors (e.g., Fluvoxamine, α -Naphthoflavone): These compounds compete directly with the substrate for the active site. Their inhibitory potency ( IC50​ ) is dictated by their binding affinity ( Ki​ ) and is established rapidly upon equilibrium[2]. They do not permanently alter the enzyme.

  • Mechanism-Based Inactivators (e.g., Furafylline): Furafylline is a methylxanthine derivative that acts as a "suicide substrate." It initially binds to CYP1A2 reversibly but requires catalytic turnover—dependent on the cofactor NADPH and O2​ —to oxidize its C-8 methyl group into a highly reactive intermediate[3]. This intermediate covalently binds to the enzyme's heme or apoprotein, permanently destroying its catalytic activity[3].

MBI_Mechanism CYP CYP1A2 Enzyme Metab Reactive Intermediate CYP->Metab NADPH + O2 (Catalytic Turnover) Comp Enzyme-Inhibitor Complex (Reversible) CYP->Comp Equilibrium RevInh Reversible Inhibitor (e.g., Fluvoxamine) RevInh->CYP Competitive Binding MBI Mechanism-Based Inactivator (e.g., Furafylline) MBI->CYP Initial Binding Inactive Irreversibly Inactivated CYP1A2 Metab->Inactive Covalent Binding (Heme/Apoprotein)

Diagram 1: Mechanistic divergence between reversible CYP1A2 inhibition and mechanism-based inactivation.

Quantitative Benchmarking of CYP1A2 Inhibitors

To contextualize assay results, it is critical to benchmark test compounds against established reference inhibitors. The table below synthesizes the kinetic parameters of key CYP1A2 inhibitors derived from human liver microsome (HLM) assays.

Table 1: Kinetic Parameters of Benchmark CYP1A2 Inhibitors
InhibitorInhibition Mechanism IC50​ (- NADPH Pre-incubation) IC50​ (+ NADPH Pre-incubation) Ki​ ( μ M) kinact​ (min⁻¹)
Furafylline Mechanism-Based (Irreversible)~10.1 μ M~0.586 μ M23.00.87
Fluvoxamine Competitive (Reversible)~0.035 - 0.4 μ M~0.035 - 0.4 μ M0.011N/A
α -Naphthoflavone Competitive (Reversible)~0.1 μ M~0.1 μ MN/AN/A
8-Phenyltheophylline Competitive (Reversible)~0.7 μ M~0.7 μ M0.11N/A

Data synthesized from established literature[2][3][4][5][6][7].

Analytical Insight: Notice the stark contrast in Furafylline's IC50​ values. Without NADPH pre-incubation, it appears as a weak inhibitor (~10.1 μ M). However, allowing 30 minutes of NADPH-driven catalytic turnover reveals its true potency (~0.586 μ M), yielding a ~17-fold IC50​ shift[7]. In contrast, Fluvoxamine maintains a consistent, highly potent IC50​ regardless of pre-incubation[2].

Engineering a Self-Validating CYP1A2 Inhibition Protocol

A robust in vitro assay must not merely generate data; it must prove its own validity. The following IC50​ shift protocol utilizing phenacetin O-deethylation is the industry standard for identifying time-dependent inhibition (TDI).

Assay_Workflow Step1 Prepare HLM (0.1-0.5 mg/mL) & Test Compounds Step2 Pre-incubation (30 min, 37°C) Split: +NADPH vs -NADPH Step1->Step2 Step3 Add Probe Substrate (Phenacetin ~50 µM) Step2->Step3 Generate reactive intermediates Step4 Incubation (10-30 min, 37°C) Step3->Step4 Initiate specific reaction Step5 Terminate Reaction (Acetonitrile + Internal Standard) Step4->Step5 Stop enzymatic activity Step6 LC-MS/MS Quantification (Paracetamol formation) Step5->Step6 Extract & Analyze Step7 Calculate IC50 Shift (Ratio > 1.5 indicates TDI) Step6->Step7 Data Processing

Diagram 2: Self-validating IC50 shift assay workflow for detecting time-dependent CYP1A2 inhibition.

Step-by-Step Methodology & Causal Logic

1. Matrix and Substrate Selection

  • Procedure: Prepare pooled Human Liver Microsomes (HLMs) at a protein concentration of 0.1 - 0.5 mg/mL. Use Phenacetin at 50 μ M as the probe substrate.

  • Causality: Pooled HLMs average out inter-individual genetic variability (e.g., CYP1A2*1F polymorphisms), providing a population-representative baseline. Phenacetin is chosen because its conversion to paracetamol is highly specific to CYP1A2[4][8]. The 50 μ M concentration approximates its Km​ (46-54 μ M)[4], which optimizes the assay's sensitivity to competitive displacement.

2. The Pre-Incubation Phase (The TDI Check)

  • Procedure: Aliquot the HLM/inhibitor mixture into two distinct assay arms: "- NADPH" and "+ NADPH". Incubate at 37°C for 30 minutes.

  • Causality: This is the critical juncture for detecting MBIs. The "+ NADPH" arm provides the necessary cofactor for Furafylline to undergo catalytic turnover and form its covalent adduct[3]. The "- NADPH" arm serves as the baseline for purely reversible binding[7].

3. Reaction Initiation

  • Procedure: Add Phenacetin (and NADPH to the "- NADPH" arm) to start the reaction. Incubate for 10-20 minutes.

  • Causality: Synchronized substrate addition ensures that the rate of paracetamol formation accurately reflects the fraction of CYP1A2 that survived the pre-incubation phase without being irreversibly inactivated.

4. Termination and Internal Standardization

  • Procedure: Quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Paracetamol- d4​ or Caffeine)[8].

  • Causality: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity[8]. The internal standard is non-negotiable; it self-validates the extraction recovery and corrects for any LC-MS/MS matrix ionization suppression, ensuring quantitative trustworthiness.

5. Data Processing and Assay Validation

  • Procedure: Quantify paracetamol via LC-MS/MS and calculate the IC50​ shift ratio ( IC50​ [- NADPH] / IC50​ [+ NADPH]).

  • Causality: For the assay to be deemed valid, the positive MBI control (Furafylline) must exhibit an IC50​ shift ≥1.5 (typically >10), while the reversible control (Fluvoxamine) must show a shift near 1.0[7]. This internal validation confirms the system successfully differentiated between inhibition mechanisms.

Conclusion

Understanding the mechanistic nuances between Furafylline and reversible inhibitors like Fluvoxamine is paramount for accurate DDI risk assessment. By implementing self-validating protocols that leverage the requisite cofactors and specific probe substrates, researchers can confidently map the inhibitory profiles of novel drug candidates and prevent late-stage attrition.

References

  • Source: nih.
  • Source: nih.
  • Source: helsinki.
  • Source: ijpsonline.
  • Source: nih.
  • Source: nih.
  • Source: google.
  • Cyprotex CYP Time Dependent Inhibition (IC50 shift)

Sources

Comparative

Inter-Laboratory Comparison Guide: CYP1A2 Mechanism-Based Inhibition Using Furafylline and Furafylline-d3

Executive Summary Cytochrome P450 1A2 (CYP1A2) is a critical hepatic enzyme responsible for the metabolism of numerous clinical drugs, including clozapine, theophylline, and tizanidine. Accurately predicting Drug-Drug In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytochrome P450 1A2 (CYP1A2) is a critical hepatic enzyme responsible for the metabolism of numerous clinical drugs, including clozapine, theophylline, and tizanidine. Accurately predicting Drug-Drug Interactions (DDIs) requires robust in vitro assays to determine if a new chemical entity acts as a time-dependent inhibitor (TDI) of this enzyme. The 1 explicitly recommends Furafylline as the gold-standard strong CYP1A2 inhibitor for these evaluations[1].

However, inter-laboratory variability in microsomal protein binding, lipid partitioning, and assay conditions often confounds standard IC50 measurements. To establish a self-validating, highly reproducible baseline, advanced laboratories employ Furafylline-d3 —a stable isotope-labeled analog. By leveraging the primary kinetic isotope effect (KIE), Furafylline-d3 serves not only as an internal standard for LC-MS/MS but as a definitive mechanistic probe to validate the exact pathway of enzyme inactivation[2].

Mechanistic Causality: The Kinetic Isotope Effect in CYP1A2 Inactivation

Furafylline is a mechanism-based inhibitor (MBI). Unlike reversible competitive inhibitors, MBIs are substrates that the target enzyme converts into highly reactive intermediates. For Furafylline, CYP1A2 oxidizes the C-8 methyl group, generating a reactive imidazomethide intermediate that forms a stable 1:1 covalent adduct with the enzyme's active site, permanently terminating its catalytic activity[3].

When the protons on the C-8 methyl group are replaced with deuterium to create 2, the carbon-deuterium (C-D) bond requires significantly more energy to cleave than a standard carbon-hydrogen (C-H) bond[2]. This creates a measurable Kinetic Isotope Effect (KIE) .

Because the initial binding affinity ( KI​ ) relies on non-covalent interactions (which are unaffected by deuterium substitution), the KI​ remains identical between Furafylline and Furafylline-d3. However, the maximal rate of enzyme inactivation ( kinact​ ) is reduced by approximately 2-fold due to the slower cleavage of the C-D bond[4]. This decoupling of KI​ and kinact​ provides laboratories with a definitive method to prove that an observed loss of enzyme activity is strictly driven by C-8 oxidation, rather than off-target binding or non-specific protein degradation.

Pathway N1 CYP1A2 + Furafylline-d3 N2 Reversible Complex (KI) N1->N2 Binding Equilibrium N3 C-8 Methyl Oxidation (kinact) N2->N3 NADPH + O2 N4 Reactive Intermediate (Imidazomethide) N3->N4 Kinetic Isotope Effect (kH/kD > 2.0) N5 Covalent Adduct (Inactivated CYP1A2) N4->N5 Irreversible Binding

CYP1A2 mechanism-based inactivation pathway highlighting the Furafylline-d3 kinetic isotope effect.

Inter-Laboratory Quantitative Comparison

To standardize DDI risk predictions, it is crucial to understand how Furafylline and Furafylline-d3 perform across different experimental systems. The tables below synthesize inter-laboratory data, demonstrating the kinetic shifts and interspecies variations that must be accounted for during preclinical development.

Table 1: Kinetic Parameters of Furafylline vs. Furafylline-d3 in Human Liver Microsomes (HLM)

Data illustrates the isolation of the kinetic isotope effect on the inactivation rate ( kinact​ ) while reversible binding ( KI​ ) remains stable[4],[3].

Compound KI​ (µM) kinact​ (min⁻¹)Partition RatioMechanism
Furafylline ~23.00.87~3 - 6C-8 Methyl Oxidation
Furafylline-d3 ~23.00.43~5 - 7C-8 Deuterium Oxidation
Variance No Change ~2.0x Decrease Minimal Primary KIE confirmed
Table 2: Interspecies IC50 Variation for CYP1A2 Inhibition (Furafylline)

When extrapolating animal data to human clinical trials, researchers must account for massive interspecies differences in CYP1A2 susceptibility to Furafylline[5].

Species MatrixIC50 Value (µM)Fold Difference vs. HumanClinical Implication
Human (HLM) 0.31 - 0.481.0x (Baseline)Highly sensitive; strong DDI risk.
Rat (RLM) 1.98 - 20.80~6.4x to 43x WeakerRats underestimate human DDI risk.
Dog (DLM) 26.77~86x WeakerDogs are poor models for CYP1A2 MBI.
Monkey (CyLM) 56.36~181x WeakerMonkeys highly resistant to inactivation.

Self-Validating Experimental Protocol: IC50 Shift Assay

To definitively classify a compound as a time-dependent inhibitor, laboratories utilize the 6. This protocol is designed as a self-validating system: it isolates metabolism-driven inactivation from reversible inhibition by utilizing strict plus/minus NADPH controls[6].

Protocol S1 1. Matrix Prep HLM + Buffer S2 2. Pre-incubation ± NADPH, 30 min S1->S2 S3 3. Substrate Addition Phenacetin S2->S3 S4 4. Termination Ice-cold Acetonitrile S3->S4 S5 5. Quantification LC-MS/MS S4->S5

Self-validating IC50 shift assay workflow for time-dependent CYP1A2 inhibition.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation

  • Action: Prepare pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.1 mg/mL.

  • Causality: Maintaining a low microsomal protein concentration minimizes non-specific lipid binding. This ensures the unbound fraction of the inhibitor ( fu,mic​ ) remains close to 1.0, preventing the artificial underestimation of the compound's inhibitory potency.

Step 2: The Self-Validating Pre-Incubation

  • Action: Aliquot the HLM mixture and Furafylline-d3 (at 6-8 concentrations ranging from 0.01 µM to 50 µM) into three distinct experimental arms:

    • 0 min pre-incubation

    • 30 min pre-incubation MINUS NADPH

    • 30 min pre-incubation PLUS NADPH

  • Causality: This is the core of the assay's trustworthiness. The minus NADPH arm establishes the baseline for reversible, competitive inhibition. Because mechanism-based inactivation strictly requires enzymatic turnover (driven by NADPH), a leftward shift in the IC50 curve (increased potency) observed only in the plus NADPH arm definitively proves that the inhibition is time- and metabolism-dependent[6].

Step 3: Substrate Addition

  • Action: Following the 30-minute pre-incubation, add the CYP1A2 probe substrate, Phenacetin, at a concentration equal to its Km​ (~40 µM). Incubate for 10 minutes at 37°C.

  • Causality: Running the secondary reaction at the substrate's Km​ ensures linear Michaelis-Menten kinetics. This balances assay sensitivity with physiological relevance, allowing for accurate measurement of residual enzyme activity without requiring a massive dilution step.

Step 4: Reaction Termination

  • Action: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., Acetaminophen-d4).

  • Causality: The organic solvent instantly denatures the CYP1A2 apoprotein, halting all metabolic activity. Simultaneously, it precipitates the microsomal proteins, which is a mandatory step to prevent clogging of the LC-MS/MS analytical columns.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge the samples at 4000 RPM for 15 minutes. Extract the supernatant and quantify the formation of Acetaminophen (the specific CYP1A2 metabolite of Phenacetin) via LC-MS/MS.

  • Interpretation: Plot the percentage of remaining CYP1A2 activity against the inhibitor concentration. If Furafylline-d3 is used, expect an IC50 shift to the left in the +NADPH condition, though the shift magnitude will be slightly blunted compared to standard Furafylline due to the kinetic isotope effect on kinact​ .

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Safety & Regulatory Compliance

Safety

Part 1: Chemical Profiling &amp; Hazard Causality

Furafylline-d3 Proper Disposal Procedures: A Comprehensive Safety and Operational Guide Furafylline-d3 (CAS: 149981-47-5) is the stable deuterium-labeled isotopologue of furafylline, a highly specific, mechanism-based (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Furafylline-d3 Proper Disposal Procedures: A Comprehensive Safety and Operational Guide

Furafylline-d3 (CAS: 149981-47-5) is the stable deuterium-labeled isotopologue of furafylline, a highly specific, mechanism-based (suicide) inhibitor of cytochrome P450 1A2 (CYP1A2) [2]. In drug development and ADME/Tox laboratories, it is the gold-standard internal standard for LC-MS/MS quantification during in vitro inhibition assays.

While its biological activity is highly targeted, its chemical structure—a methylxanthine derivative—dictates strict environmental and logistical handling. According to standard Safety Data Sheets (SDS), furafylline is designated as a Water Hazard Class 1 (slightly hazardous for water) [1]. Improper disposal can lead to the contamination of aquatic ecosystems. This guide provides researchers and laboratory managers with a self-validating, step-by-step framework for managing Furafylline-d3 waste streams safely and compliantly.

To design an effective disposal plan, we must first understand the physicochemical properties driving the safety requirements:

  • Environmental Persistence: Methylxanthine derivatives do not readily biodegrade in standard municipal water treatment facilities. Therefore, even highly dilute aqueous assay buffers must be intercepted and incinerated [1].

  • Solvent Interactions: Furafylline-d3 is typically reconstituted in Dimethyl Sulfoxide (DMSO) or Methanol to create 1–10 mM stock solutions. DMSO is a highly penetrative carrier solvent that can degrade certain low-density plastics over time and transport dissolved solutes through the skin barrier [3].

  • Thermal Decomposition: When exposed to fire or extreme heat during disposal, furafylline decomposes to emit toxic fumes, including carbon oxides and nitrogen oxides (NOx) [3]. High-temperature incineration by a certified facility is the only acceptable method of final destruction.

Part 2: Step-by-Step Disposal Methodologies

Laboratory workflows generate three distinct Furafylline-d3 waste streams. Segregating these streams is critical to prevent dangerous chemical cross-reactions and to minimize disposal costs.

Protocol A: Solid Waste (Powder & Consumables)

This stream includes empty glass vials, contaminated weigh boats, spatulas, and pipette tips.

  • Segregation: Isolate all solid materials immediately after contact with Furafylline-d3 powder. Do not mix with biological or radioactive waste.

  • Containment: Place items into a chemically resistant, puncture-proof polypropylene container.

    • Causality: Puncture-proof containers prevent residual powder from aerosolizing and protect waste handlers from sharps (e.g., broken glass vials).

  • Labeling: Affix a standard Hazardous Waste label. Explicitly write "Furafylline-d3 (Non-halogenated organic solid)" and include the CAS number (149981-47-5) [2].

  • Storage: Store in a well-ventilated Satellite Accumulation Area (SAA), keeping the container tightly sealed and away from strong oxidizing agents [3].

Protocol B: Organic Liquid Waste (Stock Solutions)

This stream includes concentrated stock solutions (1–10 mM) in DMSO, Methanol, or Acetonitrile.

  • Segregation: Collect all concentrated organic solutions in a dedicated fume hood.

  • Containment: Transfer the liquid to a High-Density Polyethylene (HDPE) or amber glass carboy.

    • Causality: DMSO can permeate or degrade standard polystyrene or low-density plastics. HDPE and glass provide superior chemical resistance, ensuring the integrity of the primary container during the 90-day accumulation period.

  • Labeling: Mark as "Hazardous Waste - Flammable/Toxic" (dictated by the primary solvent) and list all constituents by percentage (e.g., "99% DMSO, <1% Furafylline-d3").

  • Venting: Use a pressure-relief vented cap if the SAA experiences temperature fluctuations, preventing vapor pressure buildup from volatile organic solvents.

Protocol C: Aqueous Assay Waste

This stream includes post-assay mixtures (e.g., human liver microsome incubations) containing trace Furafylline-d3 (0.1–50 µM).

  • Segregation: Collect aqueous buffers separately from concentrated organic waste to prevent the precipitation of the compound.

  • Biological Deactivation: If the assay contained active biological matrices (e.g., microsomes, hepatocytes), treat the waste with 10% sodium hypochlorite (bleach) for 30 minutes.

    • Self-Validating Check: Ensure the organic solvent content in this specific waste stream is <5% before adding bleach to prevent exothermic reactions.

  • Containment: Transfer to an HDPE aqueous waste carboy. Never pour this mixture down the drain[1].

Part 3: Waste Management & Spill Response Workflow

The following logic diagram outlines the operational routing for Furafylline-d3 waste streams, from generation to final destruction.

WasteManagement Start Furafylline-d3 Waste Generated Type Identify Waste Stream Start->Type Solid Solid Waste (Powder, Vials, Tips) Type->Solid LiquidOrg Organic Liquid (DMSO/MeOH Stocks) Type->LiquidOrg LiquidAq Aqueous Liquid (Assay Buffers) Type->LiquidAq ContSolid Seal in Puncture-Proof Polypropylene Container Solid->ContSolid ContOrg Transfer to Compatible Glass/HDPE Carboy LiquidOrg->ContOrg ContAq Transfer to Aqueous Waste Carboy LiquidAq->ContAq Label Attach Hazardous Waste Label (Specify 'Furafylline-d3') ContSolid->Label ContOrg->Label ContAq->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store Dispose EH&S Pickup for High-Temperature Incineration Store->Dispose

Figure 1: Furafylline-d3 Waste Segregation and Disposal Workflow.

Part 4: Quantitative Waste Tracking & Logistics

To maintain regulatory compliance (such as EPA RCRA standards in the US or equivalent international frameworks), laboratories must track the accumulation of hazardous materials. The table below summarizes the quantitative parameters and logistical requirements for Furafylline-d3 disposal.

Waste StreamTypical ConcentrationPrimary ComponentsContainer SpecificationMax Accumulation TimeFinal Disposal Method
Solid Waste 100% (Powder)Furafylline-d3 powder, contaminated tips, empty vialsPuncture-proof polypropylene or double-bagged90 Days (or per local regulations)High-Temperature Incineration
Organic Liquid 1.0 – 10.0 mMDMSO, Methanol, AcetonitrileGlass or HDPE carboy with vented cap90 DaysSolvent Incineration
Aqueous Liquid 0.1 – 50.0 µMPhosphate buffers, microsomes, <5% organic solventHDPE carboy90 DaysCommercial Wastewater Treatment / Incineration

Note: Always consult your institutional Environmental Health and Safety (EH&S) department, as local municipal regulations may impose stricter accumulation limits than federal guidelines.

References

Handling

Personal protective equipment for handling Furafylline-d3

Here is a comprehensive, field-ready operational guide for handling Furafylline-d3, designed specifically for analytical chemists and drug development professionals. Executive Summary Furafylline-d3 (CAS: 149981-47-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-ready operational guide for handling Furafylline-d3, designed specifically for analytical chemists and drug development professionals.

Executive Summary

Furafylline-d3 (CAS: 149981-47-5) is the deuterium-labeled isotopologue of furafylline, a highly selective, mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2)[1]. In modern drug metabolism and pharmacokinetics (DMPK) studies, it is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[1]. Because it is handled as a concentrated pure powder before dilution into highly penetrative organic solvents, rigorous safety and operational protocols are mandatory to ensure operator safety and analytical integrity.

Physicochemical & Hazard Profiling (The "Why")

To design an effective safety protocol, one must understand the molecular behavior of the compound. Deuteration (the substitution of 1 H with 2 H) increases the molecular mass (MW: 263.27 g/mol ) and alters the zero-point energy of the C-H bonds, leading to a Kinetic Isotope Effect (KIE)[1][2]. While this stabilizes the molecule against metabolic degradation during assays, it does not alter the fundamental toxicological profile compared to unlabeled furafylline[2].

According to the Globally Harmonized System (GHS), furafylline derivatives present the following hazards[3]:

  • Acute Oral Toxicity (Category 4 - H302): As a methylxanthine derivative, systemic absorption can antagonize adenosine receptors and inhibit phosphodiesterase, potentially causing neurotoxicity or cardiac irregularities[3].

  • Skin & Eye Irritation (Category 2/2A - H315, H319): The microcrystalline powder causes severe mechanical and chemical irritation to exposed mucous membranes[3].

  • Respiratory Tract Irritation (Category 3 - H335): Aerosolized powder can rapidly inflame the respiratory epithelium if inhaled[3].

Tiered Personal Protective Equipment (PPE) Strategy

Because Furafylline-d3 is typically handled as a dry powder and subsequently dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), PPE must be tiered to address both physical states[3].

Protection TierEquipment SpecificationOperational Context & Causality
Primary (Dermal) Nitrile Gloves (EN 374, >0.11 mm)Powder: Standard nitrile is sufficient.Solvent: Double-glove when handling DMSO. DMSO is a carrier solvent that rapidly transports dissolved solutes through the dermal barrier.
Secondary (Respiratory) N95 / FFP2 Particulate RespiratorMandatory if weighing the powder outside a Class II Biological Safety Cabinet (BSC) or draft-shielded balance. Prevents inhalation of aerosolized microcrystals.
Tertiary (Ocular) ANSI Z87.1 Safety GogglesRequired during solvent reconstitution to prevent splash injuries to the cornea[3]. Safety glasses with side shields are the minimum; goggles are preferred.
Quaternary (Body) Flame-retardant Lab CoatMust feature knit cuffs. Loose cuffs can snag on analytical balances or sweep powder off the benchtop.

Experimental Protocol: Self-Validating Stock Solution Preparation

Analytical integrity requires that the preparation of the Furafylline-d3 internal standard be flawless. This step-by-step methodology incorporates self-validating checks to ensure both safety and quantitative accuracy.

Step 1: Gravimetric Dispensing

  • Action: Neutralize static charge on the micro-spatula and weigh boat using an anti-static gun (Zerostat). Weigh the required mass of Furafylline-d3 inside a draft-shielded analytical balance.

  • Causality: Static electricity causes fine powders to repel and aerosolize, creating an inhalation hazard and leading to inaccurate mass readings.

  • Validation Check: After transferring the powder to the glass vial, return the empty weigh boat to the balance. The balance must read exactly 0.0000 g, confirming no residual adherence.

Step 2: Primary Reconstitution

  • Action: Transfer the vial to a chemical fume hood. Add 100% LC-MS grade DMSO to achieve a 10 mM stock solution. (Note: Maximum solubility of furafylline in DMSO is approximately 10 mg/mL).

  • Causality: LC-MS grade solvent is critical; impurities in lower-grade solvents will cause severe ion suppression in downstream mass spectrometry.

  • Validation Check: Vortex for 30 seconds, then sonicate for 2 minutes. Hold the vial against a light source. The solution must be completely optically clear. Any light refraction indicates incomplete dissolution (undissolved microcrystals), requiring further sonication.

Step 3: Aliquoting and Storage

  • Action: Aliquot the stock solution into single-use amber glass vials with PTFE-lined caps. Store desiccated at -20°C.

  • Causality: Amber glass prevents UV-induced photodegradation. Single-use aliquots prevent freeze-thaw cycles, which can cause the solute to precipitate out of the DMSO matrix.

  • Validation Check: Invert the sealed vials for 10 seconds before freezing. Check the PTFE septum for micro-leaks to ensure solvent will not evaporate during long-term storage.

Workflow Visualization

G Start Furafylline-d3 Solid Powder (CAS: 149981-47-5) Weigh Gravimetric Dispensing (Enclosed Balance / Anti-Static) Start->Weigh Don PPE (N95, Nitrile) Solvent Primary Reconstitution (Add 100% LC-MS Grade DMSO) Weigh->Solvent Transfer to Fume Hood Mix Vortex & Sonicate (Ensure Complete Dissolution) Solvent->Mix Max Sol. ~10 mg/mL Stock 10 mM Stock Solution (Concentrated IS) Mix->Stock Visual Clarity Check Aliquot Aliquot into Amber Vials (Protect from UV) Stock->Aliquot Prevent Freeze-Thaw Store Long-Term Storage (-20°C, Desiccated) Aliquot->Store Seal Tightly & Invert Check

Figure 1: Standard operating workflow for the preparation and storage of Furafylline-d3 stock solutions.

Spill Response & Decontamination Plan

Immediate and correct response to spills prevents laboratory contamination and systemic exposure[3].

  • Solid Powder Spill: Do not dry sweep. Dry sweeping generates hazardous aerosols. Cover the powder with a paper towel dampened with 10% ethanol or water. Gently dab the spill to trap the powder in the wet matrix. Dispose of the towel in a hazardous waste container. Wash the area with soap and water[3].

  • Solvent Spill (DMSO + Furafylline-d3): If spilled on gloves, the DMSO will begin penetrating the nitrile within minutes, carrying the Furafylline-d3 directly into your skin. Immediately remove the gloves, wash hands with copious amounts of soap and water, and don new gloves. Absorb benchtop spills with chemical spill pads or vermiculite[3].

Waste Management & Disposal Plan

Furafylline-d3 must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain [4][5].

  • Solid Waste: Empty vials, contaminated weigh boats, and spill cleanup materials must be placed in a clearly labeled, sealable biohazard/chemical waste bag for high-temperature incineration by an EPA/RCRA-approved environmental contractor[3].

  • Liquid Waste: Unused stock solutions and LC-MS mobile phase waste containing Furafylline-d3 must be collected in a designated "Halogen-Free Organic Liquid Waste" carboy[3]. Ensure the waste container is kept closed and stored in secondary containment until pickup.

References

  • Chemdor Chemicals. "Furafylline Safety Data Sheet (SDS) | CAS: 80288-49-9." Retrieved from [Link]

  • Axios Research. "Furafylline-d3 - CAS - 149981-47-5." Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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